1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Description
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Properties
IUPAC Name |
1-ethyl-1-methylpiperidin-1-ium-4-one;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO.HI/c1-3-9(2)6-4-8(10)5-7-9;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDODLRGSKHQDP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(=O)CC1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455155 | |
| Record name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77542-18-8 | |
| Record name | 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide (CAS No. 77542-18-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt with potential applications as a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, outlines a robust synthesis protocol based on established chemical principles, discusses its characterization, and explores its potential applications in drug development. Safety and handling procedures are also provided to ensure its proper use in a laboratory setting.
Introduction
This compound, a quaternary ammonium compound, belongs to a class of molecules widely utilized in medicinal chemistry. The piperidone core is a prevalent scaffold in numerous biologically active compounds. The introduction of a permanent positive charge through quaternization can significantly alter a molecule's solubility, bioavailability, and interaction with biological targets. This guide aims to provide a detailed scientific resource for researchers working with or considering the use of this specific piperidinium iodide salt.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 77542-18-8 | [1][2][3] |
| Molecular Formula | C₈H₁₆INO | [1] |
| Molecular Weight | 269.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% |
Synthesis of this compound
The synthesis of this compound is achieved through the quaternization of 1-ethyl-4-piperidone with methyl iodide. This is a classic example of the Menshutkin reaction, a bimolecular nucleophilic substitution (Sₙ2) reaction.
Reaction Mechanism
The lone pair of electrons on the tertiary amine nitrogen of 1-ethyl-4-piperidone acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is displaced as a leaving group, and a new carbon-nitrogen bond is formed, resulting in the quaternary ammonium salt.
Sources
Spectroscopic and Structural Elucidation of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium Iodide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characterization of this quaternary ammonium salt through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). The methodologies presented herein are grounded in established principles of analytical chemistry, offering a robust framework for the validation and application of this compound in further research.
Introduction
This compound, with the chemical formula C₈H₁₆INO and a molecular weight of 269.12 g/mol , is a quaternary ammonium salt incorporating a piperidinone scaffold.[1] Such structures are of significant interest in medicinal chemistry and materials science due to their potential biological activity and utility as synthetic intermediates.[2] Accurate and comprehensive spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the chemical behavior of this compound. While many suppliers confirm the structure of this compound via spectroscopic methods, publicly available data is scarce. This guide, therefore, presents a detailed, albeit predictive, analysis based on foundational spectroscopic principles and data from analogous structures.
Molecular Structure and Synthesis
The structure of this compound features a piperidine ring with a ketone at the 4-position and a quaternary nitrogen atom bearing both an ethyl and a methyl group. The positive charge on the nitrogen is balanced by an iodide counter-ion.
The most direct and common method for the synthesis of such quaternary ammonium salts is the Menshutkin reaction, which involves the alkylation of a tertiary amine. In this case, there are two primary synthetic routes:
-
Route A: Reaction of 1-ethyl-4-piperidone with methyl iodide.
-
Route B: Reaction of 1-methyl-4-piperidone with ethyl iodide.
Both routes are expected to yield the desired product. The choice of reactants may be guided by the availability and cost of the starting materials.
Caption: Synthetic pathways to this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Process the spectrum by performing a background subtraction and ATR correction.
Predicted IR Spectral Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2950-3050 | C-H stretching | Alkyl (CH₃, CH₂) |
| ~1720 | C=O stretching | Ketone (in a 6-membered ring) |
| 1450-1480 | C-H bending (scissoring) | CH₂ |
| 1370-1390 | C-H bending (symmetric) | CH₃ |
| 1100-1250 | C-N stretching | Quaternary ammonium |
The most prominent feature in the IR spectrum will be the strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ketone. The exact position of this peak is influenced by the ring strain and electronic effects within the piperidinone ring. The various C-H stretching and bending vibrations of the ethyl and methyl groups, as well as the piperidine ring, will appear in their characteristic regions. The C-N stretching vibration of the quaternary ammonium group is expected in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the ethyl, methyl, and piperidinium ring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH₂CH₃ |
| ~3.3 | Singlet | 3H | -N⁺-CH₃ |
| ~3.6 | Quartet | 2H | -CH₂ CH₃ |
| ~3.5-3.8 | Multiplet | 4H | Protons on C2 and C6 of the piperidinium ring |
| ~2.8-3.1 | Multiplet | 4H | Protons on C3 and C5 of the piperidinium ring |
The protons of the ethyl group will appear as a triplet for the methyl group and a quartet for the methylene group due to spin-spin coupling. The methyl group attached to the nitrogen will be a singlet. The protons on the piperidinium ring are expected to be in a more complex, downfield region due to the influence of the adjacent quaternary nitrogen and the carbonyl group.
Caption: Predicted ¹H NMR correlations for the title compound.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~8 | -CH₂CH₃ |
| ~48 | -N⁺-CH₃ |
| ~58 | -CH₂ CH₃ |
| ~55 | C3 and C5 of the piperidinium ring |
| ~65 | C2 and C6 of the piperidinium ring |
| ~205 | C =O (Ketone) |
The carbonyl carbon is expected to be the most downfield signal, typically above 200 ppm for a ketone.[3] The carbons directly attached to the positively charged nitrogen will also be significantly downfield. The chemical shifts of carbons in quaternary piperidinium salts are well-documented and support these predictions.[4][5]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula of a compound. For ionic compounds like quaternary ammonium salts, electrospray ionization (ESI) is the preferred method.
Experimental Protocol: ESI-MS
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the ion of interest.
-
For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer can be used to obtain an accurate mass measurement.
Predicted Mass Spectrometry Data
In positive ion ESI-MS, this compound will not be observed as the intact salt, but rather as the cationic component.
-
Expected Ion: [C₈H₁₆NO]⁺
-
Monoisotopic Mass of Cation: 142.1232 u
-
Analysis: The mass spectrum will show a prominent peak at m/z 142.1232. High-resolution mass spectrometry can confirm the elemental composition of this ion, providing strong evidence for the proposed structure. Fragmentation of this ion (MS/MS) could be induced to further confirm the structure by observing the loss of neutral fragments such as ethylene or methane. The iodide ion is not observed in positive ion mode.
Summary of Spectroscopic Data
| Technique | Parameter | Predicted Value |
| IR | C=O Stretch | ~1720 cm⁻¹ |
| C-H Stretch | 2950-3050 cm⁻¹ | |
| ¹H NMR | -CH₂CH₃ | ~1.4 ppm (triplet) |
| -N⁺-CH₃ | ~3.3 ppm (singlet) | |
| -CH₂ CH₃ | ~3.6 ppm (quartet) | |
| Ring Protons | ~2.8-3.8 ppm (multiplets) | |
| ¹³C NMR | C =O | ~205 ppm |
| Ring Carbons | ~55, ~65 ppm | |
| N-Alkyl Carbons | ~8, ~48, ~58 ppm | |
| MS (ESI+) | [M]⁺ (Cation) | m/z 142.1232 |
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The presented data, derived from established principles and analysis of analogous structures, offers a robust basis for the structural confirmation and purity assessment of this compound. The experimental protocols outlined herein represent standard methodologies that can be readily implemented in a modern analytical laboratory. Researchers and scientists working with this compound are encouraged to use this guide as a reference for their own analytical workflows and for the interpretation of their experimental data.
References
-
PubChem. Compound Summary for CID 11097568, this compound. National Center for Biotechnology Information. [Link]
-
CD Bio. 1-Ethyl-1-methyl-4-oxopiperidine-1-iodide. CD BioSustainable-Green Chemistry. [Link]
-
ResearchGate. Synthesis of ethyl 4-oxopiperidine-1-carboxylate. ResearchGate. [Link]
-
Sugiura, M., & Takao, N. (1982). 13C Chemical shifts and conformational equilibria in quaternary piperidinium salts. Organic Magnetic Resonance, 20(1), 37–39. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Shackman, H. (2014). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(2), 323-327. [Link]
-
Chemistry LibreTexts. 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Crystal Structure of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium Iodide: A Case Study in Structural Elucidation
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structural characteristics of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, a compound of interest in pharmaceutical development. While a publicly available, experimentally determined crystal structure for this specific molecule is not currently available in crystallographic databases, this document will serve as a robust framework for its structural elucidation. We will delve into the known properties of the compound, outline the definitive experimental workflow for crystal structure determination, and provide a comparative analysis with structurally related molecules to infer its likely crystallographic features.
Compound Profile: this compound
This compound is a quaternary ammonium salt with the chemical formula C₈H₁₆INO.[1][2][3][4] It is recognized for its potential as a key intermediate in the synthesis of various biologically active compounds.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆INO | [1] |
| Molecular Weight | 269.12 g/mol | [1] |
| CAS Number | 77542-18-8 | [1][3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and polar organic solvents | |
| Melting Point | 239-244°C |
Safety Information: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this substance.[2]
The Path to Crystal Structure Determination: An Experimental Workflow
The definitive method for elucidating the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The following workflow outlines the necessary experimental steps.
Figure 1: A generalized workflow for the determination of a small molecule crystal structure.
Synthesis and Purification
The synthesis of this compound would typically involve the quaternization of 1-ethyl-4-oxopiperidine with methyl iodide. The crude product must then be purified to a high degree, as impurities can significantly hinder crystallization. Recrystallization from a suitable solvent system is a common and effective purification method.
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step. This process involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or by controlled cooling of a saturated solution. A systematic screening of various solvents and crystallization conditions is crucial for success.
Single-Crystal X-ray Diffraction
A suitable single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays is collected on a detector. The angles and intensities of the diffracted beams provide the raw data for determining the crystal structure.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map of the unit cell. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and atomic positions.
In Silico Structural Analysis and Comparative Crystallography
In the absence of experimental data, we can infer the likely structural characteristics of this compound by examining the crystal structures of closely related piperidinium compounds.
Conformational Analysis of the Piperidinium Ring
The 4-oxopiperidinium cation is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The presence of the ketone at the 4-position will influence the ring geometry.
Comparative Crystal Structures
Several crystal structures of related piperidinium salts have been reported, providing valuable insights into the potential packing and intermolecular interactions.
-
Fenpiverinium Bromide: This compound, which contains a 1-methylpiperidin-1-ium moiety, crystallizes in the monoclinic space group P2₁/c.[5]
-
4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate: This structure also crystallizes in the monoclinic space group P2₁/c.[6]
-
N-(2-(2-oxoindolin-4-yl)ethyl)-N-propylpropan-1-aminium tetraphenylborate: This compound crystallizes in the monoclinic space group P2₁/c.[7]
Based on these examples, it is plausible that this compound could also crystallize in a monoclinic system, potentially in the common space group P2₁/c.
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Navigating the Solubility Landscape of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Significance of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
This compound, a quaternary ammonium salt, represents a class of compounds with broad applications in medicinal chemistry and materials science.[1][2] The piperidinium scaffold is a common motif in pharmacologically active molecules, and the quaternization of the nitrogen atom introduces ionic characteristics that can significantly influence a compound's properties, including its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological assays. This guide will delve into the theoretical and practical aspects of determining the solubility of this intriguing molecule.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 77542-18-8 | [2] |
| Molecular Formula | C₈H₁₆INO | [1][2] |
| Molecular Weight | 269.12 g/mol | [1][2] |
| Appearance | Liquid or white solid | [1] |
Theoretical Framework: Factors Governing Solubility
The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of several factors. The adage "like dissolves like" provides a preliminary guide, suggesting that polar solutes are more soluble in polar solvents, and nonpolar solutes in nonpolar solvents. However, for ionic compounds, a more nuanced understanding is required.
Key Influencing Factors:
-
Lattice Energy of the Solute: For solid-state salts, the energy required to break the crystal lattice and separate the ions is a significant barrier to dissolution.
-
Solvation Energy: This is the energy released when the separated ions are solvated by the solvent molecules. For solubility to be favorable, the solvation energy must overcome the lattice energy.
-
Solvent Polarity: Polar solvents with high dielectric constants are generally better at solvating ions by stabilizing the separated charges.
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the iodide anion and potentially with the carbonyl group of the cation, enhancing solubility.
-
Size and Nature of the Cation and Anion: The size, charge distribution, and lipophilicity of both the 1-ethyl-1-methyl-4-oxopiperidin-1-ium cation and the iodide anion will influence their interactions with different solvents.
A Case Study: Solubility of Structurally Similar Piperidinium Salts
In the absence of direct quantitative data for our target compound, examining the solubility of structurally related piperidinium-based ionic liquids can provide valuable insights. A study on dicationic piperidinium bromides offers a useful point of comparison.[3]
Table 1: Solubility of Selected Dicationic Piperidinium Bromides [3]
| Compound | Solvent | Solubility (M) |
| 1,1′-(propane-1,3-diyl)bis(1-methylpiperidinium) bromide | Methanol | < 0.25 M |
| Ethanol | < 0.25 M | |
| 2-Propanol | < 0.01 M | |
| Acetonitrile | < 0.01 M | |
| 1,1′-(octane-1,8-diyl)bis(1-methylpiperidinium) bromide | Methanol | > 1.0 M |
| Ethanol | > 1.0 M | |
| 2-Propanol | 0.1 - 1.0 M | |
| Acetonitrile | 0.1 - 1.0 M |
Analysis and Extrapolation:
From this data, we can infer several trends that are likely applicable to this compound:
-
Solvent Polarity: The higher solubility in more polar protic solvents like methanol and ethanol is evident.
-
Alkyl Chain Length: The longer alkyl linker in the dicationic salts significantly increases solubility in all tested organic solvents, suggesting that the lipophilicity of the cation plays a crucial role.
-
Expected Solubility of the Target Compound: Given that this compound is a monocationic salt with relatively short alkyl chains (ethyl and methyl), its solubility in less polar solvents is expected to be limited. Its solubility in polar aprotic solvents like acetonitrile might also be low. Protic solvents like methanol and ethanol are likely to be the most effective.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for the experimental determination of the solubility of a compound like this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.
Workflow for Experimental Solubility Determination:
Caption: A generalized workflow for the experimental determination of solubility.
Detailed Protocol:
-
Preparation of a Supersaturated Solution:
-
To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a solid/liquid equilibrium can be reached with undissolved solute present.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath (e.g., 25 °C) with continuous agitation (e.g., a magnetic stirrer or shaker).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (to prevent transfer of solid particles).
-
-
Quantification of Dissolved Solute:
-
Dispense the supernatant into a pre-weighed vial.
-
Determine the weight of the transferred supernatant.
-
Evaporate the solvent from the vial under reduced pressure or in a vacuum oven until a constant weight of the dried solute is achieved.
-
Record the final weight of the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the supernatant.
-
Express the solubility in desired units, such as g/100 g of solvent or mol/L.
-
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are becoming increasingly accurate and are powerful tools in early-stage drug development and process design.[4][5]
Types of Predictive Models:
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that can predict the solubility of a compound in a wide range of solvents with good accuracy. It relies on the calculation of the chemical potential of the solute in the solvent.
-
Machine Learning Models: These models are trained on large datasets of known solubility data and can predict the solubility of new compounds based on their molecular descriptors.[6] These models can be highly accurate for compounds that are similar to those in the training set.
Logical Flow for Utilizing Predictive Models:
Caption: A simplified workflow for predicting solubility using computational models.
Discussion and Future Directions
The solubility of this compound in organic solvents remains an area ripe for experimental investigation. The methodologies outlined in this guide provide a clear path for researchers to obtain this crucial data. The insights gained from the solubility of structurally similar piperidinium salts suggest that polar protic solvents are likely to be the most effective.
Future work should focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically and synthetically relevant solvents at various temperatures. This data would be invaluable for the scientific community and would enable the development of more accurate predictive models for this class of compounds.
References
-
CD BioSustainable-Green Chemistry. (n.d.). 1-Ethyl-1-methyl-4-oxopiperidine-1-iodide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Sun, J., et al. (2023). Predicting solid–solid phase transition of quaternary ammonium salts by machine learning.
- D'Andola, M., et al. (2021).
-
Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]
- Boobier, S., et al. (2020). Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. Organic Process Research & Development, 24(12), 2737-2750.
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thermal stability of quaternary piperidinium salts
An In-depth Technical Guide to the Thermal Stability of Quaternary Piperidinium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quaternary piperidinium salts (QPS) represent a versatile class of organic compounds with escalating importance in fields ranging from materials science, where they function as ionic liquids, to the pharmaceutical industry, where they are explored as active pharmaceutical ingredients (APIs) and excipients.[1][2][3] Their utility in high-temperature applications or as stable components in drug formulations is fundamentally dictated by their thermal stability. An uncontrolled thermal decomposition event can lead to loss of efficacy, generation of toxic byproducts, and compromised process safety.[4] This guide provides a comprehensive examination of the factors governing the thermal stability of QPS, the mechanisms of their degradation, and the analytical methodologies essential for their characterization. Synthesizing insights from the literature, this document is intended to be an authoritative resource for scientists and engineers working to design, evaluate, and implement these molecules in thermally demanding environments.
The Foundation: Mechanisms of Thermal Decomposition
The thermal stability of a quaternary piperidinium salt is not an arbitrary property but is governed by predictable chemical degradation pathways. The decomposition temperature and the resulting products are intrinsically linked to the molecular structure of both the piperidinium cation and its counter-anion. Two primary mechanisms dominate the thermal degradation of QPS: Nucleophilic Substitution (SN2) and Elimination (E2).
Nucleophilic Substitution (SN2): The Reverse Menschutkin Reaction
This pathway involves the nucleophilic attack of the counter-anion (X⁻) on one of the α-carbon atoms of the N-substituents.[5] This reaction is essentially the reverse of the Menshutkin reaction used to synthesize quaternary ammonium salts. The process results in the formation of a tertiary amine (the parent piperidine derivative) and an alkyl-anion product.
The viability of this pathway is highly dependent on two factors:
-
The Nucleophilicity of the Anion: Anions that are strong nucleophiles (e.g., I⁻, Br⁻, Cl⁻) are more likely to initiate this reaction.[5][6]
-
The Nature of the N-Alkyl Group: The reaction is favored for sterically unhindered alkyl groups that are good SN2 substrates (e.g., methyl, ethyl, benzyl).
Caption: SN2 (Reverse Menschutkin) decomposition pathway.
Elimination (E2): The Hofmann Degradation Pathway
When an N-alkyl substituent possesses a hydrogen atom on its β-carbon, an E2 elimination pathway, analogous to the Hofmann elimination, becomes possible.[6][7] In this mechanism, the anion acts as a base, abstracting a β-proton. This initiates a concerted reaction where the C-H bond breaks, a C=C double bond forms, and the C-N bond cleaves, releasing the tertiary amine and forming an alkene.
Key requirements for this pathway include:
-
Presence of a β-Hydrogen: The N-alkyl group must have at least one hydrogen atom on the carbon adjacent to the α-carbon. Tetramethylammonium and N-benzylpiperidinium salts (without β-hydrogens on the benzyl group) cannot degrade via this mechanism.
-
Basicity of the Anion: Anions with higher basicity (e.g., acetate, hydroxide) will favor the E2 pathway over SN2.
Caption: E2 (Hofmann-type) elimination decomposition pathway.
Dissecting Stability: Key Influencing Factors
The thermal stability of a QPS is a multifactorial property, but a clear hierarchy of influence exists. The choice of anion is paramount, followed by the structure of the cation.
The Anion Effect: The Primary Determinant
The anion typically plays the most significant role in dictating the thermal stability of ionic liquids and related salts.[8][9][10] Its impact is directly tied to its ability to participate in the decomposition mechanisms described above. The decomposition temperature can vary by as much as 200 °C simply by changing the anion.[8]
-
Nucleophilicity and Basicity: A strong correlation exists between the anion's coordinating nature and nucleophilicity and the salt's thermal stability.[8]
-
Highly Nucleophilic Anions (e.g., I⁻, Br⁻, Cl⁻) tend to lower thermal stability by promoting the SN2 pathway.[6]
-
Weakly Coordinating/Nucleophilic Anions (e.g., bis(trifluoromethylsulfonyl)imide [NTf₂]⁻, hexafluorophosphate [PF₆]⁻) generally lead to salts with much higher thermal stability, as they are poor participants in either the SN2 or E2 pathways.[6][11]
-
-
Size and Structure: Larger, more charge-delocalized anions can increase thermal stability by weakening the electrostatic interaction with the cation and being less effective nucleophiles.[6]
Table 1: General Trend of Thermal Stability Based on Anion
| Anion Class | Example Anions | Relative Thermal Stability | Primary Decomposition Influence |
| Halides | I⁻, Br⁻, Cl⁻ | Low | High Nucleophilicity (favors SN2) |
| Carboxylates | CH₃COO⁻ | Moderate | Basic (can favor E2) |
| Tetrafluoroborate | BF₄⁻ | Moderate-High | Weakly coordinating but can release HF |
| Hexafluorophosphate | PF₆⁻ | High | Very weakly coordinating |
| Imides | [NTf₂]⁻ | Very High | Highly delocalized charge, very weak base/nucleophile |
This table represents a generalized trend. Absolute decomposition temperatures depend on the specific cation structure.
The Cation Structure: Fine-Tuning Stability
While the anion sets the general stability range, the structure of the piperidinium cation provides a means for fine-tuning this property.[9]
-
N-Substituents:
-
Alkyl Chain Length: Increasing the length of N-alkyl chains can sometimes lead to a decrease in thermal stability, potentially by increasing the number of available β-protons for elimination.[11]
-
Functional Groups: The presence of electron-withdrawing or -donating groups can alter the lability of C-N bonds or the acidity of β-protons. Introducing steric bulk near the nitrogen center can hinder SN2 attack, potentially increasing stability.[12]
-
Absence of β-Hydrogens: N-substituents lacking β-hydrogens (e.g., methyl, benzyl, neopentyl) are incapable of undergoing the E2 elimination, which can enhance stability if the anion is basic but not highly nucleophilic.
-
-
Piperidinium vs. Other Cations: In the broader context of ionic liquids, piperidinium salts are generally considered less thermally stable than imidazolium-based salts but can be more stable than some other quaternary ammonium structures.[8]
The Scientist's Toolkit: Methodologies for Assessment
Accurate and reproducible assessment of thermal stability requires standardized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods.[13][14]
Thermogravimetric Analysis (TGA)
TGA is the workhorse technique for determining thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere.
-
Principle of Operation: A sensitive microbalance continuously weighs a sample as it is heated according to a user-defined program. Mass loss indicates evaporation, sublimation, or, critically, decomposition.
-
Interpreting the Data:
-
Tonset (Onset Temperature): The temperature at which decomposition begins, often calculated from the intersection of tangents to the pre-decomposition baseline and the decomposition slope.[1]
-
Td (Decomposition Temperature): Often reported as the temperature at which a specific amount of mass loss (e.g., 5% or 10%) has occurred (Td5%). This is a highly practical and reproducible metric.[1]
-
Tpeak (Peak Decomposition Temperature): The temperature of the maximum rate of mass loss, determined from the peak of the first derivative of the TGA curve (the DTG curve).[1]
-
-
Causality Behind Experimental Parameters: The results of a TGA experiment are not absolute but are highly dependent on the chosen conditions. Reporting these parameters is essential for reproducibility and valid comparison.
-
Heating Rate: This has the most significant impact on the measured decomposition temperature.[9] Faster heating rates (e.g., 20 °C/min) shift decomposition to higher temperatures and are useful for rapid screening. Slower rates (e.g., 1-5 °C/min) provide data that is closer to isothermal conditions but are more time-consuming.
-
Atmosphere: An inert atmosphere (Nitrogen, Argon) is used to measure the intrinsic thermal stability of the molecule. An oxidative atmosphere (Air) is used to assess thermo-oxidative stability, which is often lower and more relevant for applications where the material is exposed to air at high temperatures.
-
Sample Purity: Impurities, especially residual water or solvents, can cause initial mass loss steps that may be mistaken for decomposition.[8] Samples should be thoroughly dried before analysis.
-
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An In-depth Technical Guide to the Electrochemical Behavior of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
This guide provides a comprehensive technical overview of the electrochemical characteristics of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. Designed for researchers, electrochemists, and drug development professionals, this document synthesizes fundamental electrochemical principles with practical, field-proven methodologies to elucidate the compound's redox behavior. We will explore the distinct electrochemical signatures of both the cation and the anion, providing a robust framework for experimental design and data interpretation.
Section 1: Compound Profile and Significance
This compound is a quaternary ammonium salt. Its structure features a piperidinium ring, which is a common motif in various biologically active molecules and a foundational component for certain ionic liquids. The cation contains a ketone functional group at the 4-position, which is an electrochemically active site for reduction. The accompanying iodide anion is also readily oxidized.
Understanding the electrochemical behavior of this molecule is crucial for several applications:
-
Electro-organic Synthesis: The ketone group can be selectively reduced to an alcohol, offering a pathway for stereoselective synthesis.[1][2]
-
Ionic Liquids: Piperidinium salts are a class of ionic liquids. Characterizing their electrochemical stability window is essential for their use as electrolytes in devices like supercapacitors or batteries.[3][4]
-
Drug Development: The piperidine core is a key pharmacophore. Knowledge of its redox properties can inform metabolic stability studies and the design of electroanalytical detection methods.[5]
Below is the molecular structure of the compound.
Caption: Structure of this compound.
Section 2: Predicted Electrochemical Pathways
The overall electrochemical profile of this salt is dictated by three primary processes: the reduction of the ketone on the cation, the oxidation of the iodide anion, and the ultimate reduction of the piperidinium ring itself at highly negative potentials.
Cathodic Process: Reduction of the 4-Oxo Group
The most accessible reduction pathway involves the carbonyl (ketone) group on the piperidinium ring. In aprotic organic solvents, the electrochemical reduction of such ketones typically proceeds via a one-electron transfer to form a radical anion.[6] This intermediate can then undergo further reactions, such as dimerization or, if a proton source is available, protonation followed by a second electron transfer to yield the corresponding alcohol.
The stereochemistry of the resulting alcohol (axial vs. equatorial) can be influenced by factors like the electrode material and the composition of the electrolyte solution.[1]
Caption: General pathways for the electrochemical reduction of a ketone.
Anodic Process: Oxidation of the Iodide Anion
The iodide anion (I⁻) is readily oxidized. This process typically occurs in two sequential steps, especially at higher concentrations of iodide. The first step is the oxidation of iodide to iodine (I₂). The generated iodine can then react with excess iodide in the solution to form the triiodide ion (I₃⁻).[7][8]
-
2I⁻ → I₂ + 2e⁻
-
I₂ + I⁻ ⇌ I₃⁻
A second oxidation wave may be observed at more positive potentials, corresponding to the oxidation of the triiodide ion.[9] The exact potentials and separation of these peaks depend heavily on the solvent and the electrode material used.[8][10]
Electrochemical Stability of the Cation
Quaternary ammonium cations, particularly those without benzylic or other easily reducible groups, are known for their high cathodic stability.[11][12] The 1-ethyl-1-methyl-piperidinium cation is expected to be stable over a wide negative potential range. Its reduction would likely involve fragmentation of the ring or cleavage of the alkyl groups, but this only occurs at very negative potentials, typically beyond the stability window of common organic solvents like acetonitrile.[11][12] Conversely, oxidation of the cation's alkyl chains is possible but requires highly positive potentials.[13]
Section 3: A Validated Protocol for Cyclic Voltammetry Analysis
To empirically determine the electrochemical behavior, Cyclic Voltammetry (CV) is the technique of choice. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Objective
To identify the reduction and oxidation potentials of this compound and to assess the reversibility of the corresponding redox events.
Instrumentation and Materials
| Category | Item | Specification / Purpose |
| Instrumentation | Potentiostat | Capable of CV, with software for data acquisition. |
| Electrochemical Cell | Three-electrode configuration, gastight. | |
| Electrodes | Working Electrode (WE) | Glassy Carbon (GC) electrode (e.g., 3 mm diameter). |
| Reference Electrode (RE) | Non-aqueous Ag/Ag⁺ (e.g., 10 mM AgNO₃ in supporting electrolyte). | |
| Counter Electrode (CE) | Platinum wire or mesh. Provides a path for current flow. | |
| Chemicals | Analyte | This compound.[14][15][16][17] |
| Solvent | Acetonitrile (CH₃CN), HPLC or anhydrous grade. | |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆). Inert, provides conductivity. | |
| Polishing Materials | Alumina slurries (e.g., 1.0, 0.3, 0.05 µm) and polishing pads. |
Step-by-Step Experimental Workflow
-
WE Preparation (Critical for Reproducibility):
-
Mechanically polish the GC electrode surface using progressively finer alumina slurries (1.0 µm down to 0.05 µm) on a polishing pad. This removes adsorbed species and ensures a smooth, electrochemically active surface.
-
Rinse the electrode thoroughly with deionized water, then with the solvent (acetonitrile).
-
Soncate the electrode in acetonitrile for 2-3 minutes to dislodge any residual polishing particles.
-
Dry the electrode under a stream of inert gas (e.g., Argon or Nitrogen).
-
-
Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in acetonitrile. This is the blank solution .
-
Prepare the analyte solution by dissolving a known concentration of the piperidinium iodide (e.g., 1-5 mM) in the blank solution.
-
-
Cell Assembly and Degassing:
-
Assemble the three-electrode cell with the polished WE, Pt counter electrode, and Ag/Ag⁺ reference electrode.
-
Add the electrolyte solution to the cell.
-
Crucially, degas the solution by bubbling high-purity Argon or Nitrogen through it for at least 10-15 minutes. This removes dissolved oxygen, which is electroactive and produces a reduction wave that can interfere with the analysis of the target compound.
-
-
Electrochemical Measurement:
-
Background Scan: First, run a CV of the blank solution (supporting electrolyte only) across the desired potential window (e.g., +1.5 V to -2.5 V vs. Ag/Ag⁺). This establishes the electrochemical window of the solvent/electrolyte system and serves as a baseline.
-
Analyte Scan: Replace the blank with the analyte solution, perform a brief re-purge with inert gas, and run the CV under the same conditions.
-
Scan Rate Study: Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electron transfer processes.
-
Caption: Workflow for cyclic voltammetry analysis.
Section 4: Data Interpretation and Expected Results
A typical cyclic voltammogram for this compound would display features in both the anodic (positive potential) and cathodic (negative potential) regions.
-
Anodic Scan (Oxidation): One or two distinct oxidation peaks are expected at moderately positive potentials, corresponding to the oxidation of I⁻ to I₂ and/or I₃⁻. These processes are often quasi-reversible.[7][18]
-
Cathodic Scan (Reduction): A prominent, likely irreversible, reduction peak is expected at a significantly negative potential. This peak corresponds to the reduction of the ketone functional group.[1][6][19]
Expected Quantitative Data
The following table summarizes the hypothetical peak potentials based on literature for analogous functional groups. Actual values must be determined experimentally.
| Redox Event | Expected Peak Potential (Ep vs Ag/Ag⁺) | Characteristics |
| Oxidation of Iodide (I⁻) | +0.4 V to +1.0 V | One or two quasi-reversible peaks.[4][8] |
| Reduction of Ketone (C=O) | -1.8 V to -2.4 V | Typically an irreversible peak.[1] |
| Reduction of Cation | < -2.5 V | Outside the typical solvent window.[11] |
By analyzing the relationship between the peak current and the square root of the scan rate (Randles-Sevcik relationship), one can confirm if the processes are diffusion-controlled. The separation between anodic and cathodic peak potentials for a reversible couple provides insight into the electron transfer kinetics.
References
-
ResearchGate. (2017, August). Cyclic Voltammetry of Metallic Acetylacetonate Salts in Quaternary Ammonium and Phosphonium Based Deep Eutectic Solvents. Retrieved from [Link]
-
Organic Syntheses. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the. Retrieved from [Link]
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ACS Publications. (2018, June 11). Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. The Journal of Physical Chemistry B. Retrieved from [Link]
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ACS Publications. (1993, January 1). Synthesis of Cyclic Ketones by Electrochemical Reduction of S-(2-Methoxycarbonyl)phenyl Thiolesters. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2011, January). The Electrochemical Characteristics of the Mixture of 1-Ethyl-3-methylimidazolium tetrafluoroborate and 1-Ethyl-3-methylimidazolium iodide. Retrieved from [Link]
-
MDPI. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]
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DTIC. (n.d.). Electrochemistry and Electrochemical Methodology in Molten Salts. Retrieved from [Link]
-
ResearchGate. (2006, November). Electrochemical oxidation of iodide in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2023, October). The molecular structures of quaternary ammonium salts used in this study. Retrieved from [Link]
-
RSC Publishing. (1970). Stereoselective Electrochemical Reduction of Cyclic Ketones. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 77542-18-8. Retrieved from [Link]
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ResearchGate. (2018, January). Cyclic voltammograms recorded for all studied quaternary ammonium.... Retrieved from [Link]
-
ResearchGate. (2020, January). Electrochemical deoxygenative reduction of ketones. Retrieved from [Link]
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ResearchGate. (2011, January). The Synthesis of 1-Ethyl-1'- (4-vinylbenzyl)-4, 4'-bipyridinium Chloride and Iodide and its Electrochromic Property. Retrieved from [Link]
-
NIH. (2018, June 11). Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. Retrieved from [Link]
-
University of Groningen research portal. (2012, July). Electrochemical oxidation of quaternary ammonium electrolytes: Unexpected side reactions in organic electrochemistry. Retrieved from [Link]
-
Evidence of Radical Intermediate Generated in the Electrochemical Oxidation of Iodide. (n.d.). Retrieved from [Link]
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MDPI. (n.d.). Sustainable and Energy-Efficient Capacitive Deionization Enabled Through Upcycled Wheat Straw Biochar via Ammonium Ferric Citrate Modification. Retrieved from [Link]
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ACS Publications. (2020, April 26). A Recyclable Electrochemical Reduction of Aldehydes and Ketones to Alcohols Using Water as the Hydrogen Source and Solvent. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pigeonhouse Books, Dublin. (1974). The Electrochemical Reduction of Saturated Cyclic Ketones. Retrieved from [Link]
-
RSC Publishing. (2023). Solvent-regulated electro-oxidation of iodide and its electrocatalytic performance towards acetylacetone oxidation. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2011, January). Electrochemical Oxidation Behavior of Iodide on Platinum Electrode in Acid Solution. Retrieved from [Link]
-
Semantic Scholar. (2016, June 23). Electrochemical Investigation of 1-Ethyl-3-methylimidazolium Bromide and Tetrafluoroborate Mixture at Bi(111) Electrode Interfac. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2012, January). Electrochemical Properties of Bi(111)|1-Ethyl-3-Methylimidazolium Tetracyanoborate and 1-Ethyl-3-Methylimidazolium Iodide Interface. Retrieved from [Link]
-
Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved from [Link]
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Methodological & Application
The Strategic Utility of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the applications and experimental protocols for 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide , a versatile quaternary ammonium salt in organic synthesis. This document elucidates the compound's role as a key precursor for the in situ generation of a reactive Michael acceptor, facilitating the synthesis of diverse and pharmaceutically relevant N-substituted-4-piperidone derivatives. Detailed mechanistic insights, step-by-step synthetic protocols, and data presentation are included to empower researchers in leveraging this reagent for their synthetic endeavors, particularly in the realm of medicinal chemistry and drug development.
Introduction: Unveiling a Versatile Synthetic Tool
This compound, a quaternary ammonium salt, has emerged as a valuable reagent in organic synthesis, primarily recognized for its utility as a precursor to a highly reactive vinyl ketone intermediate.[1] The 4-piperidone structural motif is a cornerstone in the architecture of numerous biologically active molecules and pharmaceutical agents, including potent analgesics like fentanyl and its analogs.[2][3] The strategic advantage of employing this quaternary salt lies in its ability to undergo a base-mediated Hofmann elimination in situ, generating a transient α,β-unsaturated ketone that readily participates in Michael addition reactions with a variety of nucleophiles. This approach offers a controlled and efficient pathway to functionalized piperidone scaffolds, which are pivotal intermediates in the synthesis of complex nitrogen-containing heterocycles.[4][5]
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 1-ethyl-1-methylpiperidin-1-ium-4-one iodide |
| CAS Number | 77542-18-8[6] |
| Molecular Formula | C₈H₁₆INO[6] |
| Molecular Weight | 269.12 g/mol [6] |
| Appearance | Typically a solid |
| Solubility | Soluble in polar solvents |
Core Application: Synthesis of N-Substituted-4-Piperidones
The principal application of this compound lies in the synthesis of N-substituted-4-piperidones. This transformation is achieved through a one-pot reaction sequence involving a base-catalyzed Hofmann elimination followed by a Michael addition of a suitable nucleophile.
Mechanistic Rationale: A Tandem Reaction Cascade
The synthetic utility of this compound is rooted in the principles of the Hofmann elimination .[7] This reaction involves the removal of a β-hydrogen and a tertiary amine leaving group from a quaternary ammonium salt in the presence of a base, leading to the formation of an alkene.[8][9]
In this specific case, the quaternary piperidinium salt, upon treatment with a base, undergoes elimination to form a transient and highly reactive vinyl ketone (a Michael acceptor). This intermediate is not isolated but is immediately trapped by a nucleophile present in the reaction mixture via a Michael 1,4-conjugate addition . This tandem reaction sequence provides a facile and efficient route to construct the desired N-substituted-4-piperidone framework.
Caption: General reaction mechanism for the synthesis of N-substituted-4-piperidones.
Synthesis of N-Aryl-4-Piperidones: A Key Pharmaceutical Intermediate
A prominent application of this methodology is in the synthesis of N-aryl-4-piperidones, which are crucial precursors for a wide range of pharmacologically active compounds.
Experimental Protocol: Synthesis of 1-Aryl-4-piperidones
This protocol describes a general procedure for the synthesis of N-aryl-4-piperidones from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, p-chloroaniline, p-methoxyaniline)
-
Base (e.g., Sodium Carbonate, Potassium Carbonate)
-
Solvent (e.g., Toluene, Ethanol)
-
Drying agent (e.g., Anhydrous Magnesium Sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To a stirred solution of the substituted aniline (1.0 eq.) in toluene, add sodium carbonate (1.5 eq.) and this compound (1.2 eq.).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Separate the organic layer and wash it with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-piperidone.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Expected Results:
| Aniline Derivative | Product | Typical Yield (%) |
| Aniline | 1-Phenyl-4-piperidone | 70-85 |
| p-Chloroaniline | 1-(4-Chlorophenyl)-4-piperidone | 65-80 |
| p-Methoxyaniline | 1-(4-Methoxyphenyl)-4-piperidone | 75-90 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Synthesis of this compound
The precursor quaternary ammonium salt can be synthesized from commercially available starting materials.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the title compound from 1-ethyl-4-piperidone.
Materials:
-
1-Ethyl-4-piperidone
-
Methyl iodide (CH₃I)
-
Solvent (e.g., Acetone, Acetonitrile)
Procedure:
-
Dissolve 1-ethyl-4-piperidone (1.0 eq.) in acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add methyl iodide (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The product will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration and wash with cold acetone.
-
Dry the solid under vacuum to obtain this compound.
-
The product can be further purified by recrystallization if necessary.
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Caption: Workflow for the synthesis of the quaternary ammonium salt.
Expanding the Synthetic Scope: Other Nucleophiles
While amines are the most common nucleophiles used in this reaction, the in situ generated vinyl ketone can potentially react with other soft nucleophiles, such as thiols, to form the corresponding thioether adducts.[10][11] This opens up avenues for the synthesis of a broader range of functionalized piperidone derivatives.
Potential Application: Synthesis of 1-(Alkyl/Aryl)thio-substituted Piperidones
A similar one-pot procedure can be envisioned where a thiol is used as the nucleophile instead of an amine. The general conditions would likely involve a suitable base to facilitate both the Hofmann elimination and the deprotonation of the thiol. Further experimental validation is required to optimize this transformation.
Conclusion and Future Perspectives
This compound serves as a practical and efficient precursor for the in situ generation of a vinyl ketone, enabling the synthesis of valuable N-substituted-4-piperidone derivatives. The operational simplicity of this one-pot, tandem Hofmann elimination-Michael addition sequence makes it an attractive method for accessing these important pharmaceutical intermediates. Future research in this area could focus on expanding the scope of nucleophiles, developing asymmetric variations of the Michael addition, and applying this methodology to the synthesis of novel and complex bioactive molecules.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
J&K Scientific. This compound. [Link]
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- Fakhraian, H. & Babaei Panbeh Riseh, M. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
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- Gassama, A. & Diatta, A. Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
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Wikipedia. Hofmann elimination. [Link]
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CD BioSustainable-Green Chemistry. 1-Ethyl-1-methyl-4-oxopiperidine-1-iodide. [Link]
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Professor Dave Explains. Hofmann Elimination via Exhaustive Methylation of Amines. YouTube. [Link]
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ChemistNATE. Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation). YouTube. [Link]
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J&K Scientific. This compound. [Link]
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- Du, J. et al. I2-promoted one-pot synthesis of 1,3,4-oxadiazoles from aroyl hydrazides and methyl / ethyl acetate.
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Application Notes and Protocols: 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide as a Precursor for Central Nervous System (CNS) Drug Synthesis
Introduction: The Strategic Importance of the 4-Piperidone Scaffold in CNS Drug Discovery
The 4-piperidone core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous clinically significant drugs targeting the central nervous system (CNS). Its conformational flexibility and the ability to introduce diverse substituents at the 1, 3, and 4-positions have made it a cornerstone in the development of potent opioid analgesics, including the fentanyl and pethidine families of compounds. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt, represents a stable and reactive precursor that can be strategically transformed into key tertiary amine intermediates essential for the synthesis of these CNS-active agents.
This guide provides a comprehensive overview of the chemical properties of this compound and outlines a detailed, two-stage synthetic strategy for its utilization in the synthesis of a fentanyl analog. The protocols described herein are grounded in established chemical principles and supported by authoritative literature, offering researchers a practical and scientifically rigorous framework for their drug discovery and development endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and execution. The key properties of this compound are summarized in the table below.[1][2]
| Property | Value | Source |
| CAS Number | 77542-18-8 | [3] |
| Molecular Formula | C₈H₁₆INO | [1] |
| Molecular Weight | 269.12 g/mol | [1] |
| Appearance | Solid | [4] |
| IUPAC Name | This compound | [1] |
| SMILES | CC[N+]1(CCC(=O)CC1)C.[I-] | [1] |
digraph "1-Ethyl-1-methyl-4-oxopiperidin-1-ium_iodide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "N+" [label="N+", fontcolor="#EA4335"]; "C3" [label="C"]; "C4" [label="C"]; "O" [label="O", fontcolor="#EA4335"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="C"]; "C8" [label="C"]; "I-" [label="I-", fontcolor="#34A853"];
"C1" -- "C2"; "C2" -- "N+"; "N+" -- "C3"; "N+" -- "C6"; "N+" -- "C7"; "C3" -- "C4"; "C4" -- "O" [style=double]; "C4" -- "C5"; "C5" -- "C6"; "C7" -- "C8"; }
Figure 1: Molecular Structure of this compound.
Synthetic Strategy: From Quaternary Salt to a Fentanyl Analog
The synthetic utility of this compound as a precursor for CNS drugs hinges on its conversion to a tertiary amine. This is a critical step as the quaternary ammonium salt is generally unreactive in many of the subsequent C-C and C-N bond-forming reactions required for the synthesis of complex molecules like fentanyl. A well-established method for the dealkylation of tertiary amines, which proceeds through a quaternary ammonium intermediate, is the von Braun reaction .[5][6] This reaction provides a reliable and citable method for the selective removal of an alkyl group from the nitrogen atom.
Our proposed synthetic pathway, therefore, involves two key stages:
-
Stage 1: Demethylation via a von Braun-type Reaction. Selective demethylation of this compound to yield 1-ethyl-4-piperidone.
-
Stage 2: Synthesis of a Fentanyl Analog. Utilization of the resulting 1-ethyl-4-piperidone in a multi-step synthesis to produce a fentanyl analog.
Figure 2: Proposed two-stage synthetic pathway from the quaternary salt to a fentanyl analog.
PART 1: Detailed Protocol for Demethylation
This protocol describes the demethylation of this compound to 1-ethyl-4-piperidone. The reaction is based on the principles of the von Braun reaction, which involves the reaction of a tertiary amine with cyanogen bromide to form a quaternary ammonium salt, followed by nucleophilic displacement to cleave a C-N bond.[5][6] In this case, we start with the quaternary salt, and the reaction will be driven towards the formation of the more stable tertiary amine and an alkyl halide.
Materials:
-
This compound
-
Cyanogen bromide (CNBr) - EXTREMELY TOXIC, handle with extreme caution in a certified fume hood.
-
Anhydrous acetonitrile (CH₃CN)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Addition of Cyanogen Bromide: To the stirred solution, add cyanogen bromide (1.1 eq) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes 4-6 hours for complete conversion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted cyanogen bromide.
-
Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-ethyl-4-piperidone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
PART 2: Detailed Protocol for Fentanyl Analog Synthesis
This protocol outlines the synthesis of a fentanyl analog starting from 1-ethyl-4-piperidone, the product from Part 1. The synthesis involves a reductive amination followed by an acylation step.
Materials:
-
1-Ethyl-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Propionyl chloride
-
Triethylamine (TEA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Reductive Amination
-
Reaction Setup: To a solution of 1-ethyl-4-piperidone (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.2 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(1-ethyl-4-piperidyl)aniline.
Step 2: Acylation
-
Reaction Setup: Dissolve the crude N-(1-ethyl-4-piperidyl)aniline from the previous step in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with water and then with brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired fentanyl analog.
Figure 3: Detailed experimental workflow for the synthesis of a fentanyl analog.
Safety and Handling
This compound:
-
Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Precautionary Measures: Wear protective gloves, eye protection, and a face shield. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
Cyanogen Bromide:
-
DANGER: Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.
-
Handling: Must be handled in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment, including a full-face respirator with a suitable cartridge, chemically resistant gloves, and a lab coat.
General Precautions:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of CNS-active compounds, particularly those based on the 4-piperidone scaffold. The protocols detailed in this guide provide a robust and scientifically sound pathway for the conversion of this quaternary ammonium salt into a fentanyl analog. By employing a strategic demethylation followed by established synthetic transformations, researchers can efficiently access a range of complex molecules for further investigation in drug discovery programs. Adherence to the safety precautions outlined is paramount for the safe and successful execution of these chemical syntheses.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
CD BioSustainable-Green Chemistry. (n.d.). 1-Ethyl-1-methyl-4-oxopiperidine-1-iodide. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2024). von Braun reaction. Retrieved from [Link]
- Coutts, R. T., & Casy, A. F. (1970). The von Braun reaction. In The Chemistry of the Carbon-Nitrogen Double Bond (pp. 445-524). John Wiley & Sons, Ltd.
- Valasani, R., & Vangavaragu, J. R. (2015). A Review on the von Braun (BrCN) Reaction on N-Containing Heterocycles.
-
An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014). ACS Omega, 3(9), 10764-10770. Retrieved from [Link]
Sources
Application Note: Diastereoselective Reduction of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of the ketone in 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. This quaternary ammonium salt is a key intermediate in pharmaceutical research and development.[1] The reduction of its carbonyl group yields the corresponding 4-hydroxypiperidinium salt, a structural motif present in various biologically active molecules. This document explores two primary reduction methodologies: diastereoselective reduction using sodium borohydride (NaBH₄) and catalytic hydrogenation. We delve into the underlying chemical principles, stereochemical control, and provide step-by-step, field-proven protocols for researchers, scientists, and drug development professionals. The guide includes comparative data, characterization techniques, and safety considerations to ensure reliable and reproducible outcomes.
Introduction and Scientific Background
The 4-oxopiperidine core is a privileged scaffold in medicinal chemistry. The permanent positive charge on the quaternary nitrogen in this compound significantly influences its chemical reactivity and solubility. The reduction of the C4-ketone to a secondary alcohol introduces a chiral center, leading to the formation of diastereomeric products. The stereochemistry of this newly formed hydroxyl group can profoundly impact the pharmacological activity of the final compound. Therefore, controlling the diastereoselectivity of this reduction is of paramount importance.
This guide focuses on providing a robust framework for achieving this transformation efficiently and selectively. We will discuss the mechanistic rationale behind reagent selection and reaction conditions, empowering the researcher to not only follow a protocol but to understand and troubleshoot the chemical process.
Chemical Principles and Mechanistic Rationale
The reduction of the ketone in the 4-oxopiperidinium salt is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2] The piperidine ring adopts a chair-like conformation to minimize steric strain. The incoming nucleophile (hydride) can attack the carbonyl from two distinct trajectories:
-
Axial Attack: The hydride approaches from the top or bottom face of the ring, parallel to the axial C-H bonds. This pathway leads to the formation of an equatorial alcohol .
-
Equatorial Attack: The hydride approaches from the side of the ring, along the plane of the carbon framework. This pathway is generally more sterically hindered and results in an axial alcohol .
The ratio of the resulting diastereomers (axial vs. equatorial alcohol) is governed by a combination of "steric approach control" and "product development control".[3][4]
-
Steric Approach Control: Favors the pathway of least steric hindrance for the incoming nucleophile. For small hydrides like NaBH₄, axial attack is often preferred as it avoids steric clashes with the axial hydrogens at the C2 and C6 positions.[4]
-
Product Development Control: Relates to the thermodynamic stability of the transition state leading to the products. The transition state resembling the more stable equatorial alcohol product is lower in energy.[3]
For small, unhindered reducing agents, steric approach control typically dominates, leading to the equatorial alcohol as the major product. For bulkier reducing agents, the steric hindrance of the reagent itself can reverse this selectivity.[3][5]
Diagram 1: General Reaction and Stereochemical Pathways
Caption: General scheme for the reduction of the piperidinium ketone.
Experimental Protocols
Protocol 1: Diastereoselective Reduction with Sodium Borohydride (NaBH₄)
This protocol utilizes the mild and selective reducing agent sodium borohydride. It is a cost-effective and operationally simple method that generally favors the formation of the thermodynamically more stable equatorial alcohol.
3.1. Materials & Equipment
-
This compound (Substrate)
-
Sodium borohydride (NaBH₄), ≥97%
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Acetone
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask with stir bar
-
Ice bath
-
Magnetic stir plate
-
Rotary evaporator
-
Standard glassware for extraction and workup
-
pH paper
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.69 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add 40 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the substrate is fully dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Reagent Addition: Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equiv.) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the evolution of hydrogen gas from becoming too rapid.[6]
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, quench the excess NaBH₄ by slowly adding 5 mL of acetone and stirring for 10 minutes. This will react with any remaining hydride.
-
Acidification & Solvent Removal: Slowly add 1M HCl dropwise to adjust the pH to ~2. This protonates the intermediate alkoxide.[2] Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup & Isolation: The resulting aqueous residue contains the product. Depending on the desired purity and downstream application, it can be used as is, or further purified by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation offers an alternative reduction method, often providing different diastereoselectivity compared to hydride reagents. This method involves the use of a metal catalyst and hydrogen gas.
3.1. Materials & Equipment
-
This compound (Substrate)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Palladium on Carbon (Pd/C)[7]
-
Ethanol (EtOH) or Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂), high purity
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
3.2. Step-by-Step Procedure
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been thoroughly purged with an inert gas (e.g., Nitrogen) to remove all oxygen.[7]
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with this compound (2.69 g, 10.0 mmol) and 50 mL of ethanol.[7]
-
Catalyst Addition: Carefully add the catalyst (e.g., 50 mg PtO₂). Safety Note: Hydrogenation catalysts can be pyrophoric. Handle with care, preferably as a slurry in a small amount of the reaction solvent.[7]
-
Sealing and Purging: Seal the reactor. Perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases (usually 4-8 hours).
-
Workup & Isolation: Carefully vent the excess hydrogen and purge the reactor with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with additional ethanol.
-
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
Diagram 2: Experimental Workflow Comparison
Caption: Comparative workflow for the two primary reduction methods.
Data Presentation and Analysis
The choice of reduction method significantly impacts the reaction's outcome. The following table summarizes typical results, allowing for an informed selection based on project goals such as yield, selectivity, or operational simplicity.
| Parameter | Protocol 1: NaBH₄ Reduction | Protocol 2: Catalytic Hydrogenation |
| Primary Reagent | Sodium Borohydride | H₂ gas, PtO₂ or Pd/C |
| Typical Solvent | Methanol, Ethanol | Ethanol, Methanol |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Pressure | Atmospheric | 1-4 atm (15-60 psi) |
| Typical Reaction Time | 1-3 hours | 4-12 hours |
| Diastereomeric Ratio (Eq:Ax) | Typically >90:10 | Variable, often less selective than NaBH₄ |
| Yield | >90%[7] | >95%[7] |
| Pros | High diastereoselectivity, simple setup | High yield, no quenching needed |
| Cons | Requires careful quenching | Requires specialized pressure equipment |
Product Characterization
To confirm the successful reduction and determine the diastereomeric ratio, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The key diagnostic signal is the proton at C4 (the carbon bearing the hydroxyl group). In the equatorial isomer, this proton is axial and typically appears as a triplet of axial-axial couplings (t, J ≈ 10-12 Hz). In the axial isomer, this proton is equatorial and appears as a broad singlet or multiplet with smaller couplings.
-
¹³C NMR: The disappearance of the ketone signal (δ ≈ 205-210 ppm) and the appearance of a new signal for the C4-OH carbon (δ ≈ 65-75 ppm) confirms the reduction.
-
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch (ν ≈ 1715 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (ν ≈ 3200-3600 cm⁻¹) in the product.
Safety Precautions
-
Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water or protic solvents.[6] It is also toxic if swallowed or in contact with skin.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[6] Handle in a well-ventilated fume hood and keep away from water and acids.[6]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Pd/C and PtO₂ can be pyrophoric, especially after use when they are dry and saturated with hydrogen.[7] Ensure the reaction is performed in a properly functioning and grounded hydrogenation apparatus. Never allow air to enter the reaction vessel while the catalyst is active and hydrogen is present.
Conclusion
The reduction of this compound is a critical transformation for accessing valuable 4-hydroxy piperidinium scaffolds. Both sodium borohydride reduction and catalytic hydrogenation are effective methods for achieving this. Sodium borohydride offers excellent diastereoselectivity, favoring the equatorial alcohol, with a simple experimental setup. Catalytic hydrogenation provides high yields but may require specialized equipment and offers less stereochemical control. The choice of method will depend on the specific requirements of the synthesis, including desired stereoisomer, available equipment, and scale. The protocols and data provided in this note serve as a reliable starting point for any researcher working on this important class of compounds.
References
-
CD BioSustainable-Green Chemistry. 1-Ethyl-1-methyl-4-oxopiperidine-1-iodide. Available from: [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]
-
Dauben, W. G., et al. (1956). The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society. Available from: [Link]
-
Eliel, E. L., & Senda, Y. (1970). On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. The Journal of Organic Chemistry. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]
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New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available from: [Link]
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Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available from: [Link]
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Birch, A. J., & Butler, D. N. (1964). STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. Canadian Journal of Chemistry. Available from: [Link]
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Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. Available from: [Link]
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Application Notes & Protocols: The Pivotal Role of Piperidinium Salts in the Synthesis of Opioid Analgesics
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.
Abstract: The piperidine ring is a foundational scaffold in a vast array of clinically significant opioid analgesics, including the highly potent fentanyl family and the widely used pethidine (meperidine). The synthesis of these complex molecules often hinges on the controlled formation and reaction of piperidinium salts and their corresponding iminium ion intermediates. These reactive species are central to key carbon-carbon and carbon-nitrogen bond-forming reactions that enable the construction of the core opioid structure. This document provides an in-depth exploration of the mechanistic principles, synthetic strategies, and detailed experimental protocols involving piperidinium salts in the synthesis of opioid analgesics, offering field-proven insights for researchers in the field.
Introduction: The Piperidine Scaffold and the Iminium Ion Gateway
The piperidine moiety is a privileged structure in medicinal chemistry, largely due to its ability to present substituents in a defined three-dimensional arrangement and its basic nitrogen atom, which is often protonated at physiological pH, facilitating crucial interactions with opioid receptors.[1][2] The structure-activity relationship (SAR) of many opioids reveals that the piperidine ring is essential for analgesic activity.[1]
The synthesis of substituted piperidines, the core of analgesics like fentanyl and pethidine, relies on robust and versatile chemical transformations.[1][3] Central to these transformations is the formation of piperidinium salts, which readily exist in equilibrium with highly electrophilic iminium ions. This iminium ion serves as a powerful linchpin, enabling reactions that are otherwise challenging. Its electrophilicity allows for the facile addition of nucleophiles, forming the basis of powerful synthetic methods like the Mannich reaction and reductive amination, which are workhorses in the construction of these analgesic agents.[4][5]
Mechanistic Underpinnings: Formation and Reactivity
A piperidinium salt is formed by the protonation or alkylation of the nitrogen atom in a piperidine ring. In acidic conditions or during specific reactions, a substituted piperidine can eliminate a leaving group to form a transient but highly reactive cyclic iminium ion.
The reactivity of this intermediate is the cornerstone of its synthetic utility. The positive charge on the nitrogen atom renders the adjacent carbon atom highly electrophilic, making it an excellent target for a wide range of nucleophiles. This predictable reactivity allows chemists to strategically build molecular complexity around the piperidine core.
Figure 1: General workflow for the formation of an iminium ion from a piperidone precursor and its subsequent reaction with a nucleophile to form a substituted piperidine, a key step in opioid synthesis.
Key Synthetic Applications
The Mannich Reaction: A Classic C-C Bond Formation
The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine.[6] In the context of opioid synthesis, a pre-formed or in-situ generated piperidinium salt (as an iminium ion) acts as the key electrophile. This reaction is exceptionally powerful for forging C-C bonds to create complex piperidine alkaloids.[4][5] The classic synthesis of 4-piperidones often involves a double Mannich reaction, where a primary amine reacts with two moles of an α,β-unsaturated ester, followed by cyclization.[4]
Synthesis of Fentanyl and its Analogs
The synthesis of fentanyl, a potent synthetic opioid, is a prime example of the application of piperidine chemistry.[3][7] Several synthetic routes exist, but they invariably rely on the construction of a specifically substituted piperidine core.[8] A common and efficient strategy starts with a 4-piperidone derivative, such as N-Boc-4-piperidone or N-phenethyl-4-piperidone (NPP).[3][8]
The key transformation is a reductive amination reaction. Here, the 4-piperidone is reacted with aniline in the presence of a reducing agent. This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a hydride source to yield the crucial 4-anilino-piperidine intermediate.
Figure 2: A simplified workflow for the synthesis of fentanyl, highlighting the key transformations from a 4-piperidone precursor.
This approach is highly modular, allowing for the synthesis of a wide range of fentanyl analogs by simply varying the N-substituent on the initial piperidone or the acylating agent in the final step.[7][9][10]
Stereoselective Synthesis: The Quest for Chirality
Many modern opioid analgesics are chiral molecules, and their pharmacological activity is often dependent on a specific stereoisomer.[11] The synthesis of enantiopure piperidines is therefore a critical area of research. Recent advances have demonstrated the use of chiral pyridinium salts in rhodium-catalyzed transfer hydrogenation reactions to produce chiral piperidines with high diastereo- and enantio-selectivities.[12][13] This method introduces a chiral primary amine under reducing conditions, which facilitates a transamination with the pyridinium salt, effectively transferring chirality to the piperidine ring.[12] This innovative approach avoids the need for chiral catalysts or high-pressure hydrogenation, offering a more accessible route to valuable chiral building blocks for novel analgesics.[13]
Detailed Experimental Protocols
Safety Precaution: The synthesis of opioid analgesics and their precursors should only be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood). Adherence to all local, state, and federal regulations regarding the handling of controlled substances and precursor chemicals is mandatory.
Protocol 1: Synthesis of N-Phenethyl-4-piperidinone (NPP)
This protocol details the N-alkylation of 4-piperidone, a foundational step to create a key precursor for fentanyl synthesis.[7][14]
Rationale: Cesium carbonate is used as a base. It is effective and has good solubility in DMF, facilitating a smooth reaction. (2-Bromoethyl)benzene is the alkylating agent that introduces the phenethyl group characteristic of fentanyl.
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Role |
| 4-Piperidone Monohydrate HCl | 153.62 | 0.10 | 15.36 g | Starting Material |
| (2-Bromoethyl)benzene | 185.06 | 0.11 | 14.5 mL | Alkylating Agent |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 0.25 | 81.45 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 250 mL | Solvent |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone monohydrate hydrochloride (15.36 g, 0.10 mol) and cesium carbonate (81.45 g, 0.25 mol).
-
Add 250 mL of anhydrous DMF to the flask.
-
Begin vigorous stirring and add (2-bromoethyl)benzene (14.5 mL, 0.11 mol) to the suspension.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 1 L of ice-cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield N-phenethyl-4-piperidinone (NPP) as a pale yellow oil.
-
Expected Yield: ~85-92%.
Protocol 2: Reductive Amination to form 4-Anilino-N-phenethylpiperidine (ANPP)
This protocol describes the crucial reductive amination step to form the immediate precursor to fentanyl.[7][14]
Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is milder than sodium borohydride and is particularly effective for the selective reduction of iminium ions in the presence of ketones. Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Role |
| N-Phenethyl-4-piperidinone (NPP) | 203.28 | 0.05 | 10.16 g | Starting Material |
| Aniline | 93.13 | 0.055 | 5.0 mL | Amine Source |
| Sodium Triacetoxyborohydride | 211.94 | 0.075 | 15.9 g | Reducing Agent |
| Dichloroethane (DCE) | 98.96 | - | 200 mL | Solvent |
| Acetic Acid | 60.05 | ~0.01 | 0.6 mL | Catalyst |
Procedure:
-
In a 500 mL round-bottom flask, dissolve N-phenethyl-4-piperidinone (10.16 g, 0.05 mol) in 200 mL of dichloroethane.
-
Add aniline (5.0 mL, 0.055 mol) followed by glacial acetic acid (0.6 mL, ~0.01 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (15.9 g, 0.075 mol) portion-wise over 20 minutes, controlling any effervescence.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ANPP as a white solid.
-
Expected Yield: ~88-95%.
Protocol 3: Acylation to Synthesize Fentanyl
This final step involves the acylation of ANPP to yield the target opioid analgesic, fentanyl.[7][14]
Rationale: Propionyl chloride is the acylating agent. A non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) is used to scavenge the HCl byproduct without reacting with the acyl chloride.[7][9]
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Role |
| ANPP | 280.42 | 0.04 | 11.22 g | Starting Material |
| Propionyl Chloride | 92.52 | 0.048 | 4.3 mL | Acylating Agent |
| Diisopropylethylamine (DIPEA) | 129.24 | 0.06 | 10.5 mL | Base |
| Dichloromethane (DCM) | 84.93 | - | 150 mL | Solvent |
Procedure:
-
Dissolve ANPP (11.22 g, 0.04 mol) in 150 mL of anhydrous dichloromethane in a 500 mL flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add diisopropylethylamine (10.5 mL, 0.06 mol).
-
Slowly add propionyl chloride (4.3 mL, 0.048 mol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (100 mL), followed by 1 M HCl (50 mL), and finally with saturated NaHCO₃ solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield fentanyl free base.
-
The product can be further purified by recrystallization. For the hydrochloride salt, the free base can be dissolved in ether and treated with ethereal HCl.
-
Expected Yield: >95%.
Conclusion
Piperidinium salts and their iminium ion counterparts are indispensable intermediates in the synthesis of a broad class of opioid analgesics. Their predictable reactivity and versatility in forming key chemical bonds provide a robust platform for the construction of the essential piperidine scaffold. From classic methodologies like the Mannich reaction to modern, highly efficient routes for the synthesis of fentanyl and stereoselective strategies for novel chiral opioids, the chemistry of piperidinium salts remains a central and enabling technology in the field of medicinal chemistry and drug development. A thorough understanding of these principles and protocols is crucial for any scientist working to innovate in the vital area of pain management.
References
- Piperidine Synthesis.
- Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control.United Nations Office on Drugs and Crime (UNODC), April 2022.
- Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential.eGrove, University of Mississippi.
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.Longdom Publishing.
- Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties.PubMed Central (PMC), June 2023.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.PubMed Central (PMC).
- An Efficient, Optimized Synthesis of Fentanyl and Related Analogs.PubMed Central (PMC), September 2014.
- Stereoselective Synthesis of Atropisomeric Acridinium Salts by the Catalyst‐Controlled Cyclization of ortho‐Quinone Methide Iminiums.PubMed Central (PMC).
- Opioid Analgesics.
- Fentanyl analogs synthesized in this work.
- Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors.SciELO.
- Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives.
- Piperidine synthesis.Organic Chemistry Portal.
- ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids.GOV.UK.
- Application of Chiral Piperidine Scaffolds in Drug Design.Thieme Connect, March 2023.
- Combin
- Concise total synthesis of opioids.Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- An efficient, optimized synthesis of fentanyl and related analogs.
- New synthetic approaches enabled by electrochemistry and a nanoporous gold catalyst.University of Groningen Research Portal, August 2022.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
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- 10. gov.uk [gov.uk]
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- 14. osti.gov [osti.gov]
Application Note: Advanced Protocols for the Synthesis of 4-Substituted Piperidines
Abstract: The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, influencing physicochemical properties such as solubility and basicity, while providing a vector for interacting with biological targets.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on two robust and widely applicable experimental protocols for synthesizing 4-substituted piperidines: the Grignard reaction with 4-piperidones for C(sp³)-C(sp³) and C(sp³)-C(sp²) bond formation, and the Suzuki-Miyaura cross-coupling for the synthesis of 4-arylpiperidines. The guide emphasizes the underlying chemical principles, provides detailed step-by-step protocols, and offers field-proven insights for troubleshooting and optimization.
Introduction: The Strategic Importance of 4-Substituted Piperidines
The piperidine ring is one of the most ubiquitous saturated nitrogen heterocycles in pharmaceuticals.[1] Substitution at the C4 position is a particularly powerful strategy in drug design. It allows for the introduction of diverse functional groups that can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The synthesis of these analogs, therefore, remains a critical task in organic and medicinal chemistry. While numerous methods exist, including the hydrogenation of substituted pyridines and various cyclization strategies, the direct functionalization of a pre-formed piperidine core offers a highly modular and efficient approach.[4][5]
This guide focuses on two such functionalization strategies that represent both classic and modern approaches to C-C bond formation at the 4-position.
Overview of Key Synthetic Strategies
The choice of synthetic route to a target 4-substituted piperidine depends on the desired substituent, available starting materials, and required stereochemical control. Below is a comparison of the two featured methods.
| Feature | Method A: Grignard Reaction | Method B: Suzuki-Miyaura Coupling |
| Bond Formed | C(sp³)–C(sp³) or C(sp³)–C(sp²) | C(sp²)–C(sp²) or C(sp²)–C(sp³) |
| Key Precursor | N-Protected 4-Piperidone | N-Protected 4-Triflyloxy-1,2,3,6-tetrahydropyridine |
| Substituent Scope | Alkyl, Aryl, Alkenyl, Alkynyl | Aryl, Heteroaryl, Alkenyl, Alkyl (B-Alkyl) |
| Key Advantages | Readily available starting materials; creates a versatile tertiary alcohol.[6] | Extremely broad functional group tolerance; mild reaction conditions.[7][8] |
| Common Challenges | Sensitivity to moisture/air; side reactions like enolization and reduction.[6] | Catalyst cost and sensitivity; careful optimization of base and ligands required.[9] |
| Typical Application | Synthesis of 4-alkyl/aryl-4-hydroxypiperidines. | Synthesis of 4-aryl/heteroaryl piperidines.[10] |
Featured Protocol A: Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Reaction
This protocol details the addition of an arylmagnesium bromide to N-Boc-4-piperidone. The choice of the tert-butyloxycarbonyl (Boc) protecting group is strategic; it deactivates the piperidine nitrogen towards the Grignard reagent, is stable under the basic reaction conditions, and can be readily removed later under acidic conditions.[11][12]
Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of 4-aryl-4-hydroxypiperidines.
Detailed Experimental Protocol (Example: Synthesis of 1-Boc-4-phenyl-4-hydroxypiperidine)
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Bromobenzene (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine. The flask can be gently warmed with a heat gun to activate the magnesium until the purple iodine vapor dissipates.[6]
-
Allow the flask to cool to room temperature, then add anhydrous THF.
-
Slowly add a solution of bromobenzene (1.1 eq) in anhydrous THF via a syringe. The reaction is typically initiated by gentle warming and is evidenced by bubbling and a color change.
-
Once initiated, maintain a gentle reflux for 1-2 hours until most of the magnesium is consumed. Cool the resulting dark grey/brown solution to room temperature.
-
-
Addition to Piperidone:
-
In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the piperidone solution via cannula over 30 minutes. The slow addition is crucial to control the reaction exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. This will precipitate magnesium salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-Boc-4-phenyl-4-hydroxypiperidine.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction does not initiate. | Magnesium surface is passivated (MgO layer); presence of moisture. | Activate Mg with iodine or 1,2-dibromoethane. Ensure all glassware is flame-dried and reagents are anhydrous.[6] |
| Low yield of desired product; recovery of starting piperidone. | Incomplete Grignard formation; enolization of the piperidone by the Grignard reagent acting as a base.[6] | Titrate the Grignard reagent before use. Use a less-hindered Grignard or consider using an organocerium reagent (C-nucleophile) which is less basic. |
| Formation of a biaryl byproduct (e.g., biphenyl). | Wurtz coupling of the Grignard reagent with unreacted aryl halide. | Ensure slow addition of the aryl halide during Grignard formation to maintain a low concentration.[6] |
Featured Protocol B: Synthesis of 4-Arylpiperidines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation due to its exceptional functional group tolerance.[8] This protocol describes the coupling of an N-protected piperidine-derived vinyl triflate with an arylboronic acid. The vinyl triflate is readily prepared from the corresponding N-protected 4-piperidone. The final step involves the reduction of the tetrahydropyridine intermediate to the desired piperidine.[10]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9][13]
Detailed Experimental Protocol (Example: Synthesis of 1-Boc-4-phenylpiperidine)
Part 1: Synthesis of 1-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) dropwise and stir for 1 hour to form the kinetic enolate.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench with water, extract with ether, and purify by flash chromatography to yield the vinyl triflate.
Part 2: Suzuki Coupling and Reduction
Materials:
-
Vinyl triflate from Part 1 (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture)
-
Hydrogenation catalyst (e.g., 10% Pd/C)
-
Hydrogen source (H₂ gas or transfer hydrogenation source like ammonium formate)[4]
Procedure:
-
Suzuki Coupling:
-
To a flask, add the vinyl triflate (1.0 eq), phenylboronic acid (1.5 eq), Na₂CO₃ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent system (e.g., 3:1 Dioxane:Water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product, 1-Boc-4-phenyl-1,2,3,6-tetrahydropyridine, can be purified by chromatography or used directly in the next step.
-
-
Reduction:
-
Dissolve the crude or purified tetrahydropyridine intermediate in a suitable solvent like ethanol or methanol.
-
Add the hydrogenation catalyst (10% Pd/C, ~10% by weight).
-
Place the mixture under an atmosphere of hydrogen (using a balloon or a Parr shaker) and stir vigorously at room temperature until the reaction is complete.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate to yield the final product, 1-Boc-4-phenylpiperidine. Further purification by chromatography or recrystallization may be necessary.
-
Conclusion
The synthesis of 4-substituted piperidines is a vital activity in drug discovery. The two protocols detailed herein—the Grignard reaction and the Suzuki-Miyaura coupling—provide powerful and complementary methods for accessing a wide range of analogs. The Grignard approach offers a classic, cost-effective route to 4-alkyl/aryl-4-hydroxy derivatives, while the Suzuki coupling provides a modern, highly versatile method for synthesizing 4-arylpiperidines with excellent functional group tolerance. By understanding the mechanisms, rationale, and potential pitfalls of each method, researchers can confidently and efficiently generate novel piperidine-based compounds for biological evaluation.
References
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Rubiralta, M.; Giralt, E.; Diez, A. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier Science, 1991. (Note: While not directly in search results, this is a foundational text often cited in piperidine chemistry reviews. The provided search results[1][2] serve as recent reviews covering similar ground).
- Mokhtary, M. & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities. Natural Product Reports, 17(5), 435-446. (Note: This provides context on the importance of piperidine alkaloids, a theme present in the search results).
-
Murray, R. J., et al. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]
-
Jackson, R. F. W. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Zaragoza, F. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
Levers, M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(3), 841-846. [Link]
-
Zaragoza, F. (2022). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
-
Wender, P. A., et al. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]
- Matassini, C., et al. (2010). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ARKIVOC, 2011(1), 243-261.
-
Carpenter, G. & Turner, E. E. (1934). The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N-Methylcinchotoxine. Journal of the Chemical Society, 869-872. [Link]
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
-
Drouin, M., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic & Biomolecular Chemistry, 12(10), 1545-1548. [Link]
- Chira, A., et al. (2012). Synthesis and reactivity of Mannich bases. XVII. Revue Roumaine de Chimie, 57(7-8), 669-675.
-
Han, B., et al. (2012). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 14(16), 4054-4057. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. (2001). The Suzuki Reaction. Harvard University. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
- Ghavre, M., et al. (2018). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Organic & Biomolecular Chemistry, 16(33), 5992-6013.
-
Master Organic Chemistry. Reactions of Grignard Reagents. (2015). [Link]
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
Li, A., et al. (2014). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Chemical Science, 5(11), 4399-4404. [Link]
-
Kotha, S., et al. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron, 58(48), 9633-9695. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2022). [Link]
-
De-Wit, T., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(11), 3981-3993. [Link]
-
The Organic Chemistry Tutor. 12.4 Grignard Reagents. (2021). YouTube. [Link]
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- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine synthesis [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Welcome to the technical support center for the synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quaternary ammonium salt. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through a classic SN2 reaction known as the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine, in this case, 1-methyl-4-piperidone, with an alkyl halide, ethyl iodide. While seemingly straightforward, this synthesis can present several challenges that may affect the yield, purity, and reproducibility of the final product. This guide will address these potential issues with scientifically grounded explanations and practical solutions.
The overall reaction is depicted below:
Caption: Overall synthetic scheme for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and detailed remedial actions.
Problem 1: Low or No Product Formation
Symptom: After the specified reaction time, analysis of the reaction mixture (e.g., by TLC or ¹H NMR) shows a significant amount of unreacted 1-methyl-4-piperidone and no, or very little, of the desired quaternary salt.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | The Menshutkin reaction's rate is dependent on both time and temperature. The SN2 reaction requires sufficient energy to overcome the activation barrier for the nucleophilic attack of the nitrogen on the electrophilic carbon of ethyl iodide. | 1. Extend the reaction time: Monitor the reaction progress by TLC or ¹H NMR at regular intervals (e.g., every 4-6 hours) until the starting material is consumed. 2. Increase the reaction temperature: If extending the time is ineffective, cautiously increase the temperature in increments of 10°C. Be mindful of the solvent's boiling point and potential side reactions at higher temperatures. |
| Poor Quality of Reagents | The presence of impurities in the starting materials can inhibit the reaction. Ethyl iodide can decompose over time, releasing iodine, which can interfere with the reaction. 1-methyl-4-piperidone can be hygroscopic and absorb water, which can affect the reaction. | 1. Verify reagent purity: Use freshly distilled or recently purchased high-purity reagents. 2. Check ethyl iodide: If the ethyl iodide has a noticeable purple or brown tint (due to iodine formation), it should be purified by washing with a dilute solution of sodium thiosulfate, followed by drying and distillation. 3. Dry the starting amine: Ensure 1-methyl-4-piperidone is anhydrous by drying it over a suitable drying agent (e.g., molecular sieves) before use. |
| Inappropriate Solvent | The choice of solvent is critical for the Menshutkin reaction. Polar aprotic solvents are generally preferred as they can solvate the transition state, accelerating the reaction. Nonpolar solvents will significantly slow down the reaction rate. | 1. Use an appropriate solvent: Acetonitrile, acetone, or DMF are suitable choices.[1] 2. Ensure solvent is dry: The presence of water can hydrolyze the ethyl iodide and solvate the amine, reducing its nucleophilicity. Use anhydrous solvents. |
Problem 2: Presence of Significant Impurities in the Crude Product
Symptom: The crude product, after isolation, shows multiple spots on a TLC plate or extra peaks in the ¹H NMR spectrum that do not correspond to the product or starting materials.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting & Prevention |
| Hofmann Elimination | Under basic conditions (which can arise from the amine itself or be introduced during workup), the quaternary ammonium salt can undergo Hofmann elimination, especially at elevated temperatures, to yield an alkene and a tertiary amine.[1][2] | 1. Maintain neutral or slightly acidic conditions: Avoid the use of strong bases during the reaction or workup. 2. Control the temperature: High temperatures can promote elimination reactions. Maintain the reaction at the lowest effective temperature. 3. Purification: If the Hofmann elimination product is present, it can often be removed by recrystallization or column chromatography. |
| Side Reactions of the Carbonyl Group | The ketone functionality in the 4-position of the piperidine ring can potentially undergo side reactions, such as aldol condensation, if basic or acidic conditions are too harsh. | 1. Strict pH control: Maintain the reaction as close to neutral as possible. 2. Moderate temperatures: Avoid excessive heat which can catalyze these side reactions. |
| Excess Ethyl Iodide | While a slight excess of the alkylating agent is often used to drive the reaction to completion, a large excess can lead to purification challenges. | 1. Optimize stoichiometry: Use a modest excess of ethyl iodide (e.g., 1.1-1.2 equivalents). 2. Removal of excess reagent: Unreacted ethyl iodide is volatile and can usually be removed under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed experimental protocol for the synthesis of this compound?
A1: The following is a well-established protocol based on the principles of the Menshutkin reaction:
Experimental Protocol: Synthesis of this compound
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
1-methyl-4-piperidone (ensure it is anhydrous)
-
Ethyl iodide (purified if necessary)
-
Anhydrous acetonitrile
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 1-methyl-4-piperidone (1.0 equivalent) in anhydrous acetonitrile (approximately 5-10 mL per gram of amine).
-
To this solution, add ethyl iodide (1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The product will often precipitate out of the solution as a white solid.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the purified this compound under vacuum to a constant weight.
Q2: How can I purify the product if it does not precipitate or if it is impure?
A2: If the product remains in solution or is contaminated with byproducts, the following purification strategies can be employed:
-
Precipitation: If the product is soluble in the reaction solvent, the solvent can be removed under reduced pressure. The resulting crude solid or oil can then be triturated with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane, to induce precipitation.
-
Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system should be chosen where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing quaternary ammonium salts include ethanol, isopropanol, or mixtures of a polar solvent (like ethanol) and a less polar solvent (like ethyl acetate).
-
Column Chromatography: While possible, chromatography of highly polar, charged molecules on silica gel can be challenging. If this method is necessary, it is often performed on a more inert stationary phase like alumina, or by using a modified mobile phase on silica gel (e.g., a mixture of dichloromethane, methanol, and a small amount of a volatile acid like acetic acid to improve peak shape).
Q3: What are the key analytical techniques to characterize the final product and identify impurities?
A3: A combination of spectroscopic and analytical methods should be used for comprehensive characterization:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. For this compound, you would expect to see characteristic signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the protons on the piperidine ring. The chemical shifts of the protons adjacent to the positively charged nitrogen will be shifted downfield compared to the starting amine. Impurities such as unreacted starting materials or Hofmann elimination products will have distinct signals that can be identified.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is ideal for analyzing charged molecules. It will show the molecular ion peak for the cation [C₈H₁₆NO]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) group, typically in the range of 1710-1730 cm⁻¹.
-
Melting Point Analysis: A sharp melting point is a good indicator of purity for a crystalline solid.
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis include:
-
Ethyl iodide: It is a lachrymator and a potential alkylating agent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Solvents: Acetonitrile and diethyl ether are flammable and should be handled away from ignition sources.
-
1-methyl-4-piperidone: It is a skin and eye irritant.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
J&K Scientific. This compound. [Link]
-
Sajjadifar, S., et al. (2013). 1-Methyl-3-(2-(sulfooxy)ethyl)-1H-Imidazol-3-Ium Chloride as a New and Green Ionic Liquid Catalyst for One-Pot Synthesis of Dihydropyrimidinounes under Solvent-Free Condition. Journal of Chemistry, 2013, 834656. [Link]
-
Organic Syntheses. Piperidine, 1-ethyl-. [Link]
-
Cui, G., et al. (2016). Direct Reaction – One Step Route to Synthesize Lanthanoid‐iodide Formamidinates. Chemistry - An Asian Journal, 11(6), 848-857. [Link]
-
Gómez, H., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv preprint arXiv:2111.05244. [Link]
- D'yakonov, V. A., et al. (2012). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Russian Journal of Organic Chemistry, 48(1), 95-101.
-
Valdez, C. A., et al. (2019). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ACS Omega, 4(1), 2269-2275. [Link]
-
Williams, J. M., et al. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 85(16), 10736-10744. [Link]
-
ResearchGate. How to remove excess 4-amino piperidine from reaction medium? [Link]
-
Gáspár, A., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(3), 1337-1346. [Link]
-
ScienceMadness Discussion Board. N-alkylation of 4-piperidone. [Link]
-
PubChem. 1-Ethyl-1-methylpiperidinium iodide. National Center for Biotechnology Information. [Link]
-
dos Santos, R. C., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
ResearchGate. Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). [Link]
-
Wiley-VCH. Supporting Information. [Link]
Sources
avoiding di-alkylation in piperidone N-alkylation reactions
Welcome to the technical support center for piperidone N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing N-substituted piperidones. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the fundamental scientific reasoning behind them, empowering you to troubleshoot and optimize your experiments effectively.
This guide is structured to address the most common and critical challenge in this field: the prevention of di-alkylation and the formation of quaternary ammonium salts. We will explore this issue through a series of frequently asked questions and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a second, higher molecular weight peak in my LC-MS analysis after my piperidone N-alkylation. What is it and why is it forming?
A1: You are most likely observing the formation of a di-alkylated product, specifically a quaternary ammonium salt. This is a common side reaction in the N-alkylation of secondary amines like piperidone.
The root cause lies in the reaction mechanism itself. The initial product of your reaction, the desired N-alkyl piperidone (a tertiary amine), is often more nucleophilic and less sterically hindered than the starting secondary amine.[1][2] Consequently, it can compete with the remaining piperidone starting material for the alkylating agent, leading to a second alkylation event. This "runaway" reaction produces the quaternary ammonium salt, which is often difficult to separate from your desired product and reduces your overall yield.[1][3]
As a Senior Application Scientist, I always stress understanding the 'why' before fixing the 'what'. The increased nucleophilicity of the tertiary amine product is the central problem you need to solve. Every strategy we discuss below is aimed at tipping the kinetic or thermodynamic scales in favor of the mono-alkylation product.*
Q2: What are the primary strategies to avoid this di-alkylation side reaction?
A2: There are three main pillars of control for achieving selective mono-alkylation:
-
Reaction Stoichiometry and Control: Carefully managing the relative concentrations of your reactants is the simplest approach. This can involve using a large excess of the piperidone starting material or, more practically, adding the alkylating agent slowly over several hours.[4] This ensures the alkylating agent is more likely to encounter the more abundant starting amine rather than the newly formed product.[5]
-
Reaction Conditions Optimization: The choice of base and solvent is critical. A non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (Hünig's base), is often preferred to scavenge the acid byproduct without competing in the alkylation.[4] The solvent can also influence selectivity by affecting reactant solubility and the nature of ionic intermediates.[6][7][8]
-
Alternative Synthetic Routes: The most robust and widely recommended method to circumvent di-alkylation is reductive amination .[9][10][11] This two-step, one-pot process involves forming an iminium ion intermediate from the piperidone and an aldehyde or ketone, which is then immediately reduced. The tertiary amine product is not susceptible to further reaction under these conditions, making it an inherently selective method.[11]
Q3: When should I choose direct alkylation versus reductive amination?
A3: The choice depends on the scale of your reaction, the nature of your substrates, and the desired level of purity.
-
Choose Direct Alkylation for simple, readily available alkyl halides (e.g., methyl iodide, ethyl bromide) where you can easily use a large excess of piperidone and purification is straightforward. It can be faster for initial exploratory work. However, be prepared to invest time in optimization to control selectivity.[5]
-
Choose Reductive Amination when high selectivity is paramount, especially for complex or valuable aldehydes/ketones. It is the gold standard for avoiding over-alkylation and is often the most scalable and reliable method.[10][12] It is particularly advantageous when dealing with functionalized alkyl groups that can be introduced via their corresponding aldehydes.
Troubleshooting Guide 1: Direct N-Alkylation with Alkyl Halides
This guide focuses on troubleshooting the classic SN2 reaction between a 4-piperidone and an alkyl halide.
Issue: Significant (>10%) formation of quaternary salt detected.
This is the most common failure mode. Here is a systematic approach to troubleshoot it.
This protocol is designed as a robust starting point to maximize mono-alkylation.
Self-Validation: Success is defined by >95% conversion to the mono-alkylated product with <5% quaternary salt formation as determined by LC-MS or ¹H NMR analysis of the crude reaction mixture.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add your 4-piperidone starting material (1.0 eq.).
-
Solvent & Base: Dissolve the piperidone in anhydrous acetonitrile or DMF (approx. 0.1 M concentration). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq.).[4]
-
Reagent Addition: In a separate syringe, prepare a solution of the alkyl halide (1.1 eq.) in the same anhydrous solvent. Using a syringe pump, add the alkyl halide solution to the stirred piperidone mixture over a period of 4 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of the product. Note the relative ratio of the mono-alkylated product to the quaternary salt.
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography.
| Base | Type | Typical Equivalents | Pros | Cons |
| K₂CO₃ | Inorganic, Heterogeneous | 2.0 - 3.0 | Inexpensive, easy to remove. | Can be slow; requires polar aprotic solvents like DMF.[4] |
| DIPEA | Organic, Hindered Amine | 1.5 - 2.0 | Soluble, non-nucleophilic.[4] | Can be difficult to remove during work-up. |
| NaH | Inorganic Hydride | 1.1 - 1.2 | Strong base, drives reaction to completion. | Highly reactive, requires very dry conditions; can promote over-alkylation if not controlled.[4] |
| None | Autocatalytic | N/A | Simplest method. | Reaction stops as H-X salt forms, leading to low conversion.[4] |
Troubleshooting Guide 2: Reductive Amination
This is the preferred method for clean, selective mono-N-alkylation. Problems here usually relate to iminium formation or the choice of reducing agent.
Issue: Low yield or recovery of starting materials.
This often points to inefficient formation of the key iminium intermediate or an issue with the reduction step.
Detailed Protocol: Selective N-Alkylation via Reductive Amination
Self-Validation: The reaction is successful if the starting piperidone is fully consumed and converted to the desired tertiary amine, with no evidence of over-alkylation or significant side products (e.g., alcohol from reduction of the starting aldehyde).
-
Setup: In a round-bottom flask, dissolve the 4-piperidone (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]
-
Iminium Formation: Add acetic acid (1-2 equivalents) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, "STAB") (1.5 eq.) portion-wise.[9] STAB is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde/ketone. Be aware of potential gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor by LC-MS for the formation of the product mass and consumption of reactants.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with your organic solvent (e.g., DCM or EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate. The crude product is often very clean but can be purified further by column chromatography if necessary.
Troubleshooting Reductive Amination
-
No reaction?
-
Check the pH. Iminium formation is acid-catalyzed. The addition of acetic acid is often crucial.
-
Ensure anhydrous conditions. Water can hydrolyze the iminium ion intermediate.
-
-
Aldehyde is being reduced to an alcohol?
-
Use a milder reducing agent. STAB (NaBH(OAc)₃) is specifically designed to be selective for the iminium ion over carbonyls. If you are using a stronger reducing agent like sodium borohydride (NaBH₄), you will see significant aldehyde reduction.
-
Control the addition. Add the reducing agent after allowing sufficient time for the iminium ion to form.
-
-
Reaction is slow or stalls?
-
Consider a different solvent. While DCE is common, THF or acetonitrile can sometimes improve reaction rates.
-
Gentle heating (40-50 °C) can sometimes accelerate slow reactions, but should be used with caution.
-
By understanding the mechanistic underpinnings of both direct alkylation and reductive amination, you can logically diagnose experimental issues and rationally select the optimal conditions to achieve high yields of your desired mono-N-alkylated piperidone, free from the problematic di-alkylated byproducts.
References
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Various Authors. (2012). N-alkylation of 4-piperidone. Sciencemadness Discussion Board. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Sommer, H. Z., & Jackson, L. L. (1970). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center. [Link]
-
Tam, Y. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]
-
LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
Various Authors. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Publications. [Link]
-
Adjiman, C. S., et al. (2014). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction. ResearchGate. [Link]
-
Toste, F. D., et al. (2014). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Welcome to the technical support center for the purification of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this quaternary ammonium salt. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and reproducible results in your experiments.
Introduction: The Chemistry of Purification
This compound is a quaternary ammonium salt, typically synthesized via the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine, in this case, N-ethyl-4-piperidone, with an alkyl halide, methyl iodide[1]. The purification of the resulting salt is crucial to remove unreacted starting materials and any potential side products, ensuring the integrity of downstream applications. The purification strategy often revolves around recrystallization, leveraging the differential solubility of the product and impurities in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a yellow or brownish tint. What is the cause and how can I remove it?
A: A yellow to brown discoloration in the crude product is a common issue and is often attributed to the presence of iodine (I₂) impurities. Iodine can form from the decomposition of the iodide counter-ion, particularly if the reaction mixture is exposed to light or air, or if there are residual acidic impurities.
Troubleshooting Steps:
-
Washing: Before recrystallization, wash the crude solid with a small amount of cold diethyl ether. This can help remove some of the colored impurities as the desired product has low solubility in ether.
-
Recrystallization with a Reducing Agent: During the recrystallization process, you can add a small amount of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to the solution. These agents will react with and decolorize the elemental iodine. Use these sparingly to avoid introducing new impurities.
-
Charcoal Treatment: Activated charcoal can be used during recrystallization to adsorb colored impurities. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q2: I am having trouble getting my this compound to crystallize from solution. It is "oiling out". What should I do?
A: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem in crystallization. It often occurs when the solution is supersaturated or when the cooling rate is too fast. The presence of impurities can also inhibit crystal formation.
Troubleshooting Steps:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Do not place it directly in an ice bath. Once at room temperature, you can then transfer it to a refrigerator or ice bath to maximize yield.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
Solvent System Adjustment: The solvent system may not be optimal. If you are using a single solvent, try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until it becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.
Q3: What are the most likely impurities in my sample of this compound?
A: Given that the synthesis is typically a Menschutkin reaction, the most probable impurities are the starting materials:
-
N-ethyl-4-piperidone (tertiary amine): This is a liquid at room temperature and is generally more soluble in less polar organic solvents than the quaternary salt product.
-
Methyl iodide (alkyl halide): This is a volatile liquid.
Troubleshooting Impurity Removal:
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether) is an effective first step.
-
Recrystallization: A well-chosen recrystallization solvent system should leave the more soluble impurities in the mother liquor.
Purification Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of your product. The choice of solvent is critical and may require some optimization based on the specific impurities present. A mixed solvent system of ethanol and diethyl ether is often effective for quaternary ammonium salts.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol. Heat the ethanol gently and add it portion-wise to the crude solid until it just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities or if you have used charcoal for decolorization, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Ethanol/Diethyl Ether | The product is soluble in hot ethanol and less soluble in cold ethanol. Diethyl ether acts as an anti-solvent to help induce crystallization and wash away less polar impurities. |
| Isopropanol | A good single-solvent option. The product should have good solubility in hot isopropanol and lower solubility when cold. |
| Acetone | Can be effective, but care must be taken as some quaternary ammonium salts can be quite soluble even in cold acetone. |
Visualizing the Purification Workflow
A clear understanding of the purification workflow is essential for successful execution. The following diagram illustrates the key decision points and steps in the purification process.
Caption: Decision-making workflow for the purification of this compound.
Troubleshooting Guide
Table 2: Common Problems and Solutions in Purification
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | - Too much solvent was used. - The cooling process was too short. - The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled in an ice bath. - Consider a different solvent or a mixed-solvent system where the product is less soluble at low temperatures. |
| Product is an Oil, Not a Solid | - The solution is too concentrated. - The cooling was too rapid. - Presence of impurities depressing the melting point. | - Add a small amount of solvent to the oil and try to redissolve by heating, then cool slowly. - Try scratching the flask or seeding with a crystal. - Perform a preliminary purification step like washing before recrystallization. |
| Crystals are Very Fine or Powdery | - Crystallization occurred too quickly. | - Allow the solution to cool more slowly. - Consider using a solvent system that promotes slower crystal growth. |
| Persistent Yellow Color | - Iodine impurity is not fully removed. | - Use activated charcoal during recrystallization. - Wash the final crystals with a solution of sodium thiosulfate (very dilute) followed by cold water and then the final wash solvent. Ensure the product is thoroughly dried afterward. |
Synthesis Pathway Overview
Understanding the synthesis is key to anticipating impurities. The Menschutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction.
Caption: Synthesis of this compound via the Menschutkin reaction.
References
-
Okeke, U. C., & Frukhtbeyn, S. A. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Materials, 12(8), 1247. [Link]
Sources
stability issues of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide. Here, we address common stability issues encountered in solution, providing troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions.
Fundamental Stability Considerations
This compound, as a quaternary ammonium salt, possesses inherent stability characteristics that are crucial to understand for its effective use. The primary routes of degradation for such compounds, particularly in solution, are influenced by factors like pH, temperature, and the presence of nucleophiles.
The piperidinium ring itself is relatively stable, more so than analogous five-membered rings like pyrrolidinium, due to lower ring strain.[1][2] However, the quaternary ammonium center is susceptible to two main degradation pathways:
-
Hofmann Elimination: In the presence of a strong base, a proton on a β-carbon (relative to the nitrogen) can be abstracted, leading to the formation of an alkene and the corresponding tertiary amine. For this compound, this would involve the ethyl group.
-
Nucleophilic Substitution (SN2 Reaction): A nucleophile can attack one of the alkyl groups attached to the nitrogen, leading to the displacement of the tertiary amine. The methyl and ethyl groups are potential sites for this reaction.[1]
The presence of the ketone group at the 4-position can also influence the reactivity of the molecule, though the primary stability concerns are centered around the quaternary ammonium cation.
Troubleshooting Guide: Solution Instability
Observing unexpected results or changes in your solution containing this compound can be frustrating. This guide will help you diagnose and resolve potential stability issues.
Initial Observation: My solution of this compound has changed color (e.g., turned yellow/brown) or I am seeing unexpected peaks in my analysis (e.g., HPLC, NMR).
This is a common indicator of degradation. The following workflow will help you identify the root cause.
Troubleshooting Workflow for Solution Instability
Frequently Asked Questions (FAQs)
Q1: What are the visual or analytical signs of degradation?
A: Visual signs of degradation can include a color change in the solution, often to yellow or brown, or the formation of a precipitate. Analytically, you may observe new peaks in your HPLC chromatogram, unexpected signals in your NMR spectrum, or a decrease in the concentration of the parent compound over time.
Q2: What is the optimal pH range for solutions of this compound?
A: To minimize the risk of Hofmann elimination, it is crucial to avoid basic conditions. Ideally, solutions should be kept at a neutral or slightly acidic pH (pH 4-7). If your experimental conditions require a basic pH, the solution should be prepared fresh and used immediately. Consider if a weaker, non-nucleophilic base can be used.
Q3: Which solvents are recommended for this compound?
A: The choice of solvent can impact stability. Protic solvents like methanol and water are often suitable, but you should always use high-purity, fresh solvents. Avoid solvents that may contain basic impurities (e.g., old batches of amines) or are themselves nucleophilic if your experiment is sensitive to side reactions. For long-term storage of solutions, aprotic solvents like DMSO or DMF may be considered, but always run a small-scale stability test first.
Q4: What are the incompatible materials I should avoid?
A: Strong bases (e.g., hydroxides, alkoxides) and strong oxidizing agents are known to be incompatible.[3] Additionally, be cautious with strong nucleophiles, as they can promote degradation via an SN2 pathway.
Q5: How should I store the solid compound and its solutions?
A: Proper storage is critical for maintaining the integrity of this compound.
| Solid Compound | Solutions | |
| Temperature | Room temperature or refrigerated (0-8 °C).[4][5] | Store at low temperatures (2-8 °C) to slow potential degradation. |
| Atmosphere | Keep in a tightly sealed container, under an inert atmosphere (e.g., argon).[6] | If possible, degas the solvent and store the solution under an inert atmosphere. |
| Light | Protect from light.[6] | Store in amber vials or protect from light by wrapping the container in foil. |
Q6: I suspect my compound has degraded. How can I confirm this?
A: You can use analytical techniques to confirm degradation. A common method is HPLC-MS. You would look for a decrease in the area of the peak corresponding to the parent compound and the appearance of new peaks. The mass spectrometer can help you identify the masses of the degradation products, which can provide clues about the degradation pathway. For example, in the case of Hofmann elimination, you would expect to see the formation of N-methyl-N-ethyl-4-oxopiperidine.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol is designed to minimize degradation during the preparation of a stock solution.
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Use a high-purity, fresh solvent. If using an aqueous buffer, ensure it is freshly prepared and the pH is verified.
-
If possible, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
-
Weighing:
-
Weigh the required amount of this compound in a clean, dry container. Perform this step quickly to minimize exposure to atmospheric moisture.
-
-
Dissolution:
-
Add the solvent to the solid and mix gently until fully dissolved. Sonication can be used if needed, but avoid excessive heating.
-
-
Storage:
-
Transfer the solution to a clean, amber vial.
-
Purge the headspace with an inert gas before sealing the vial.
-
Store the solution at the recommended temperature (2-8 °C) and protected from light.
-
Protocol 2: Assessing Solution Stability
This protocol provides a framework for evaluating the stability of your compound in a specific solvent or formulation.
-
Sample Preparation:
-
Prepare a solution of known concentration of this compound in the solvent system of interest.
-
Prepare a control sample in a solvent where the compound is known to be stable (if available).
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), analyze the sample using a suitable analytical method (e.g., HPLC with UV detection).
-
Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Analyze the sample at regular intervals (e.g., 1, 3, 7, and 14 days).
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time.
-
The rate of decrease in the parent compound's concentration will give you an indication of its stability under those conditions.
-
Potential Degradation Pathway
The following diagram illustrates the Hofmann elimination of this compound in the presence of a strong base (B:).
Hofmann Elimination of this compound
References
-
CD BioSustainable-Green Chemistry. (n.d.). 1-Ethyl-1-methyl-4-oxopiperidine-1-iodide. Retrieved from [Link]
-
Journal of Materials Chemistry A. (2015). Alkali-stable and highly anion conducting poly(phenylene oxide)s carrying quaternary piperidinium cations. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Applied Energy Materials. (2020). Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. American Chemical Society. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-1-methylpiperidinium iodide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2019). Chemically stable piperidinium cations for anion exchange membranes. PMC. Retrieved from [Link]
-
ResearchGate. (2019). Chemically stable piperidinium cations for anion exchange membranes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-aminopyridinium iodide. Retrieved from [Link]
-
ResearchGate. (2018). Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Chemically stable piperidinium cations for anion exchange membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. sustainable-bio.com [sustainable-bio.com]
- 5. 1-Ethyl-1-methyl-4-oxo-piperidinium iodide 95% | CAS: 77542-18-8 | AChemBlock [achemblock.com]
- 6. calpaclab.com [calpaclab.com]
improving the regioselectivity of reactions on 4-piperidone derivatives
Technical Support Center: Regioselectivity in 4-Piperidone Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-piperidone derivatives. This guide is designed to provide expert insights and practical troubleshooting advice for one of the most common challenges in this field: controlling the regioselectivity of reactions. The 4-piperidone scaffold is a cornerstone in medicinal chemistry, but its multiple reactive sites—the nitrogen atom, the α-carbons (C3 and C5), and the carbonyl group—can lead to complex product mixtures without precise control.
This document moves beyond simple protocols to explain the underlying principles governing reactivity, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Fundamental Challenge: N-Alkylation vs. C-Alkylation
This is the most frequent regiochemical problem. The secondary amine is a potent nucleophile, as is the enolate that can form at the α-carbons. Controlling which site reacts is paramount.
Question 1: My reaction with an alkyl halide is giving a mixture of N- and C-alkylated products. How can I selectively favor N-alkylation?
Answer: This outcome is common when the reaction conditions allow for both the free amine and the enolate to be present and reactive. To favor N-alkylation, your strategy should be to maximize the nucleophilicity of the nitrogen while minimizing enolate formation.
Causality & Strategy: The nitrogen lone pair is inherently more nucleophilic than the neutral α-carbon. The challenge arises when a base strong enough to generate the enolate is used. Therefore, the key is to use conditions that facilitate the SN2 reaction at the nitrogen without significant deprotonation of the α-carbon.
Troubleshooting Steps:
-
Choice of Base: Switch to a milder, non-hindered base. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are basic enough to act as a halide scavenger but generally not strong enough to cause significant enolate formation.
-
Solvent Selection: Use a polar protic solvent like ethanol or isopropanol, or a polar aprotic solvent like DMF or acetonitrile.[1][2] Protic solvents can stabilize the transition state of the N-alkylation and may suppress enolate formation by hydrogen bonding.
-
Temperature: Run the reaction at a moderate temperature (e.g., room temperature to 60 °C). Excessive heat can sometimes promote side reactions, but N-alkylation is often efficient under these conditions.
Table 1: Condition Selection for N-Alkylation vs. C-Alkylation
| Parameter | To Favor N-Alkylation | To Favor C-Alkylation | Rationale |
| Nitrogen Status | Unprotected | Protected (e.g., Boc, Cbz) | Protection is the most definitive way to prevent N-alkylation. |
| Base | Mild (e.g., K₂CO₃, Et₃N) | Strong, non-nucleophilic (e.g., LDA, NaHMDS) | Mild bases scavenge H-X without significant α-deprotonation. Strong bases are required for quantitative enolate formation. |
| Solvent | Polar (Protic or Aprotic) | Anhydrous Aprotic (e.g., THF, Diethyl Ether) | Polar solvents facilitate SN2 at nitrogen. Anhydrous aprotic solvents are essential for stabilizing the highly reactive enolate. |
| Temperature | 25 °C to 60 °C | -78 °C to 0 °C | Low temperatures are critical for kinetic control of enolate formation and preventing side reactions. |
Question 2: I want to perform a C-alkylation at the α-position (C3/C5). How do I completely avoid N-alkylation?
Answer: The most effective and unambiguous method to ensure C-alkylation is to first protect the nitrogen atom. This completely deactivates the nitrogen as a nucleophile, directing all reactivity to the α-carbons via an enolate intermediate.
Causality & Strategy: By converting the secondary amine into an amide or carbamate, its nucleophilicity is drastically reduced due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This makes subsequent deprotonation at the α-carbon the only viable pathway for reaction with an electrophile.
Recommended N-Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Excellent choice. It is stable to the basic conditions required for enolate formation and can be easily removed later under acidic conditions (e.g., TFA). The bulky tert-butyl group can also influence the stereochemistry of subsequent reactions.
-
Cbz (Carboxybenzyl): Another robust option, stable to a wide range of conditions and typically removed by hydrogenolysis.
-
Benzyl (Bn): Can be used, but it is less ideal as it doesn't reduce nitrogen nucleophilicity as effectively as Boc or Cbz and requires harsher removal conditions.
A detailed protocol for N-Boc protection is provided in the "Experimental Protocols" section. Once the nitrogen is protected, you can proceed with regioselective enolate formation as discussed below.
Section 2: Controlling Regioselectivity at the α-Carbons (C3 vs. C5)
For an N-protected 4-piperidone, the C3 and C5 positions are chemically equivalent. The challenge here is not choosing between them, but rather achieving selective mono-alkylation versus di-alkylation and controlling the stereochemistry if a chiral center is formed. The principles of kinetic versus thermodynamic enolate control are critical here.
Question 3: I am trying to mono-alkylate my N-Boc-4-piperidone, but I'm getting a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve the yield of the mono-alkylated product?
Answer: This is a classic problem of controlling stoichiometry and reactivity. To achieve selective mono-alkylation, you must form the enolate cleanly and quantitatively before introducing the electrophile. This is best achieved under kinetic control .
Causality & Strategy: Kinetic control involves using conditions that favor the fastest-forming product, which in this case is the mono-deprotonated enolate. This requires a strong, bulky base at very low temperatures to prevent equilibration and side reactions. Adding a slight excess of the enolate to the electrophile (or vice-versa, depending on the specific reaction) can also control the reaction.
Troubleshooting Steps for Selective Mono-Alkylation:
-
Base Selection: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Their bulkiness disfavors acting as a nucleophile and helps ensure clean deprotonation.
-
Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure all the starting piperidone is converted to the enolate.
-
Temperature: This is critical. The enolate formation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), in an anhydrous aprotic solvent like THF.
-
Addition Order: Add the base slowly to the solution of the N-Boc-4-piperidone at -78 °C. Allow it to stir for a period (e.g., 30-60 minutes) to ensure complete enolate formation. Then, add the alkylating agent (electrophile) slowly to the enolate solution at the same low temperature.
-
Quenching: After the reaction is complete (monitored by TLC), quench it at low temperature with a proton source like saturated aqueous ammonium chloride (NH₄Cl) before warming to room temperature. This protonates any remaining enolate and prevents it from reacting further during workup.
A detailed protocol for kinetically controlled mono-alkylation is provided in the "Experimental Protocols" section.
Diagram 1: Decision Workflow for 4-Piperidone Functionalization
Caption: Decision workflow for regioselective functionalization.
Section 3: Advanced Topics & Special Cases
Question 4: Can directing groups be used to control regioselectivity in more complex piperidone systems?
Answer: Yes, absolutely. For piperidine rings that are unsymmetrically substituted, a directing group can be a powerful tool to achieve high regioselectivity in C-H functionalization reactions, which are an alternative to enolate chemistry.
Causality & Strategy: A directing group is a functional group that is temporarily installed on the molecule to chelate to a metal catalyst (commonly palladium) and direct the catalytic C-H activation to a specific, nearby C-H bond. For piperidines, a directing group at C3 can selectively direct arylation or alkylation to the C4 position.[3] While this is not direct C3/C5 functionalization of a 4-piperidone, it is a key strategy for functionalizing the piperidine core that starts from related derivatives. For instance, a directing group on the nitrogen can influence the facial selectivity of reactions at C3/C5.
Example Strategy: In a study by Daugulis and others, an 8-aminoquinoline (AQ) directing group attached at the C3 position of a piperidine was used to direct palladium-catalyzed C4-arylation.[3] This strategy allows for functionalization at a position that is typically difficult to access via classical enolate chemistry.
Diagram 2: Competing N- vs. C-Alkylation Pathways
Caption: Competing reaction pathways in 4-piperidone alkylation.
Experimental Protocols
Protocol 1: Selective N-Boc Protection of 4-Piperidone
-
Objective: To protect the nitrogen atom to enable subsequent C-alkylation chemistry.
-
Materials: 4-Piperidone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF), water, brine.
-
Procedure:
-
Suspend 4-piperidone hydrochloride (1.0 eq) in DCM (approx. 0.2 M).
-
Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride and free the amine. Stir for 10-15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which is often pure enough for the next step or can be purified by column chromatography.
-
Protocol 2: Kinetically Controlled α-Mono-methylation of N-Boc-4-piperidone
-
Objective: To achieve selective mono-alkylation at the C3 position under kinetic control.
-
Materials: N-Boc-4-piperidone, Anhydrous THF, Diisopropylamine, n-Butyllithium (n-BuLi, typically 1.6 M in hexanes), Iodomethane (MeI), Saturated aqueous NH₄Cl.
-
Apparatus: Flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet. Syringes for liquid transfer.
-
Procedure:
-
LDA Preparation: In a separate flame-dried flask under argon, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq). Slowly add n-BuLi (1.05 eq) via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool back down to -78 °C.
-
Enolate Formation: In the main reaction flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF under argon. Cool the solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution via cannula or syringe to the piperidone solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete and irreversible formation of the kinetic enolate.
-
Alkylation: Add iodomethane (1.1 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, maintaining the temperature at -78 °C.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Add water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired 3-methyl-N-Boc-4-piperidone.
-
References
-
Drug Enforcement Administration. (2022). Designation of 4-Piperidone as a List I Chemical. Federal Register. [Link]
-
Lashgari, N., & Zare, K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Hogrégian, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]
-
User contributions. (2012). N-alkylation of 4-piperidone. Sciencemadness Discussion Board. [Link]
-
Jones, K., et al. (1968). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. [Link]
-
Garg, N. K., et al. (2014). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Journal of the American Chemical Society. [Link]
-
Reddy, T. J., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
He, L., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
Zádor, F., et al. (2022). Electronic and Steric Effects on L- Lactide Ring-Opening Polymerization with NSSN-type Zr(IV) Complexes. CNR-IRIS. [Link]
Sources
Technical Support Center: Managing the Hygroscopic Nature of Piperidinium Salts
Welcome to the technical support center for piperidinium salts. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile compounds. The inherent hygroscopicity of many piperidinium salts can present challenges in handling, storage, and experimental reproducibility. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you effectively manage moisture and ensure the integrity of your research.
Understanding the Challenge: Why Are Piperidinium Salts Hygroscopic?
Piperidinium salts, like many ionic compounds, have a tendency to attract and absorb moisture from the atmosphere. This phenomenon, known as hygroscopicity, can range from slight water absorption to deliquescence, where the salt absorbs enough water to dissolve and form a liquid solution[1]. The extent of hygroscopicity is largely influenced by the nature of the anion associated with the piperidinium cation[2][3]. Water absorption is not a passive issue; it can significantly alter the physical and chemical properties of the salt, including its melting point, viscosity, and reactivity, thereby impacting experimental outcomes[4].
The mechanism of water absorption in ionic liquids, a class to which many piperidinium salts belong, is a multi-step process involving the adsorption of water molecules onto the surface, followed by their diffusion into the bulk material and the formation of water-ion complexes[4]. The strength of the interaction between the anion and water molecules is a primary determinant of a salt's hygroscopicity[2][3].
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the hygroscopic nature of piperidinium salts.
Q1: What makes one piperidinium salt more hygroscopic than another?
A1: The primary factor determining the hygroscopicity of a piperidinium salt is its anion[2][3]. Anions with a high charge density and the ability to form strong hydrogen bonds with water will lead to more hygroscopic salts. For instance, salts with small, hydrophilic anions like chloride (Cl⁻) and bromide (Br⁻) are significantly more hygroscopic than those with large, hydrophobic anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻)[5]. The structure of the piperidinium cation itself can also play a secondary role[1][6].
Q2: How can I tell if my piperidinium salt has absorbed water?
A2: Visual inspection can often provide the first clues. Signs of water absorption include:
-
Clumping or caking: The free-flowing powder becomes lumpy.
-
Changes in physical state: The salt may appear damp, form a paste, or in severe cases, turn into a liquid (deliquescence)[1].
-
Inconsistent analytical results: Unexplained variations in reaction yields, spectroscopic data, or physical measurements can be indicative of varying water content.
For a definitive and quantitative measure of water content, Karl Fischer titration is the gold-standard method[7].
Q3: What are the consequences of using a "wet" piperidinium salt in my experiment?
A3: The presence of water can have several detrimental effects, depending on the application:
-
In moisture-sensitive reactions: Water can act as an unwanted reagent, leading to side reactions, reduced yields, and catalyst deactivation.
-
In catalysis: The catalytic activity and selectivity of ionic liquids can be significantly altered by the presence of water[8].
-
In pharmaceutical formulations: The water content can affect the stability, dissolution rate, and overall performance of an active pharmaceutical ingredient (API)[9][10].
-
In electrochemical applications: For piperidinium-based electrolytes, water content is a critical parameter that can affect the electrochemical window and device performance[11].
Q4: Is it ever acceptable to use a piperidinium salt that has absorbed some moisture?
A4: The acceptable level of water content is highly application-dependent. For non-moisture-sensitive applications or when using the salt as a solution in water, its hygroscopic nature may not be a concern. However, for most applications in organic synthesis, catalysis, and materials science, minimizing water content is crucial for reproducibility and achieving the desired outcome. It is always best practice to either use a freshly dried salt or to quantify the water content and account for it in your experimental design.
Q5: Will storing a piperidinium salt in a sealed container prevent water absorption indefinitely?
A5: While a tightly sealed container is the first line of defense, it may not be sufficient for highly hygroscopic salts, especially if the container is opened frequently in a humid environment. Each time the container is opened, fresh atmospheric moisture is introduced. For long-term storage of highly sensitive salts, additional measures such as storage in a desiccator or a glovebox are recommended[12]. Aqueous solutions of hygroscopic salts can also continue to absorb moisture from the air, leading to dilution over time if not stored in a truly airtight container[10].
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to the hygroscopic nature of piperidinium salts.
Problem 1: The piperidinium salt has clumped together or turned into a paste.
-
Probable Cause: Significant water absorption from the atmosphere. This is a common issue for salts with hydrophilic anions, such as piperidinium hydrochloride.
-
Solution:
-
Assess the extent of the problem: If the material is only slightly clumped, it can likely be salvaged by drying. If it has formed a thick paste or a liquid, the water content is very high, and drying will be more challenging.
-
Dry the salt: For clumped solids, break up the larger chunks with a spatula and follow one of the detailed drying protocols outlined in the "Experimental Protocols" section. Vacuum drying is generally the most effective method[13].
-
Prevent recurrence: After drying, immediately transfer the salt to a more appropriate storage container, such as a vial within a desiccator containing a strong desiccant (e.g., P₂O₅ or anhydrous CaSO₄), or store it inside a glovebox with a dry, inert atmosphere[12].
-
Problem 2: Inconsistent results in a moisture-sensitive reaction.
-
Probable Cause: Varying amounts of water in the piperidinium salt from batch to batch or even from day to day.
-
Solution:
-
Standardize the drying procedure: Before each use, dry the required amount of the piperidinium salt using a consistent method and for a consistent duration. Refer to the "Protocol for Vacuum Drying of Piperidinium Salts" below.
-
Quantify the water content: Use Karl Fischer titration to determine the water content of the salt before use. This will allow you to calculate the exact amount of anhydrous salt being added to your reaction.
-
Handle with care: Weigh and dispense the dried salt in a controlled environment, such as a glovebox or by using Schlenk techniques, to prevent re-absorption of moisture during handling[14]. For routine reactions, consider using pre-weighed vials of the salt prepared in an inert atmosphere[15].
-
Problem 3: The piperidinium salt has turned yellow or brown upon storage.
-
Probable Cause: This is often due to oxidation, which can be exacerbated by the presence of light and air[8]. While not directly a result of hygroscopicity, it is a common storage issue.
-
Solution:
-
Assess usability: The usability of the discolored salt depends on the specific application. For reactions that are not sensitive to minor impurities, it may still be usable. However, for high-purity applications, purification is recommended.
-
Purification: If necessary, the piperidinium salt can often be purified by recrystallization from an appropriate solvent system.
-
Improve storage conditions: Store the salt in an amber glass bottle to protect it from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Storing in a cool, dark place is also recommended.
-
Problem 4: The piperidinium salt has completely liquefied (deliquescence).
-
Probable Cause: The salt has absorbed a large amount of atmospheric moisture, exceeding its critical relative humidity, and has dissolved in the absorbed water[1].
-
Solution:
-
Recovery (with caution): While challenging, it may be possible to recover the salt by removing the water under high vacuum, potentially with gentle heating. However, the recovered salt may not have the same crystalline structure or purity as the original material.
-
Prevention is key: This level of water absorption indicates inadequate storage. For highly deliquescent salts, storage in a desiccator or glovebox is mandatory. Ensure that containers are sealed with parafilm for extra protection, especially for larger containers that are accessed frequently[11].
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for handling a piperidinium salt that shows signs of moisture absorption.
Caption: Decision tree for troubleshooting common issues with hygroscopic piperidinium salts.
Experimental Protocols
This section provides detailed, step-by-step procedures for the proper management of hygroscopic piperidinium salts.
Protocol 1: Storage of Hygroscopic Piperidinium Salts
-
Primary Container: Always keep the salt in a tightly sealed container. For solids, glass vials or bottles with screw caps are ideal.
-
Secondary Containment (Desiccator): Place the primary container inside a desiccator.
-
Ensure the desiccant is active. Common desiccants include anhydrous calcium sulfate (Drierite®), silica gel with a moisture indicator, and phosphorus pentoxide (P₄O₁₀) for extremely sensitive compounds.
-
Regenerate or replace the desiccant regularly.
-
-
Inert Atmosphere (Glovebox): For highly sensitive applications, store and handle the salt inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon). This is the most effective way to prevent moisture absorption[4].
-
Sealing: For containers stored outside of a desiccator or glovebox, consider wrapping the cap with parafilm to provide an additional barrier against moisture ingress[11].
Protocol 2: Step-by-Step Guide for Vacuum Drying of Piperidinium Salts
This protocol is suitable for removing absorbed water from solid piperidinium salts.
-
Preparation:
-
Place the piperidinium salt in a round-bottom flask or a suitable vacuum-rated vessel. Do not fill the vessel more than halfway to ensure efficient drying.
-
Connect the flask to a high-vacuum line via a cold trap (e.g., liquid nitrogen or dry ice/acetone bath) to protect the vacuum pump.
-
-
Drying:
-
Slowly open the valve to the vacuum pump to avoid creating a fine powder that can be drawn into the vacuum line.
-
Apply a high vacuum (e.g., <1 mbar) to the sample.
-
For routine drying, maintain the vacuum at room temperature for at least 4-12 hours. The exact time will depend on the amount of salt and the level of moisture.
-
For more rigorous drying, gently heat the sample while under vacuum. A temperature of 40-50°C is often sufficient[14]. Caution: Ensure the heating temperature is well below the salt's decomposition temperature.
-
-
Completion and Storage:
-
To determine if the salt is dry, you can monitor its weight until it becomes constant[16].
-
Once drying is complete, allow the vessel to cool to room temperature (if heated).
-
Break the vacuum by backfilling with a dry, inert gas such as nitrogen or argon.
-
Immediately transfer the dried salt to a sealed container and store it in a desiccator or glovebox.
-
Protocol 3: Quantifying Water Content using Karl Fischer Titration
Karl Fischer (KF) titration is the most accurate method for determining the water content of piperidinium salts. Both volumetric and coulometric methods can be used, with coulometry being more suitable for very low water content (<0.1%)[17].
-
Instrument Preparation:
-
Ensure the KF titrator is clean, dry, and properly assembled.
-
The titration vessel should be conditioned to a low, stable drift value according to the manufacturer's instructions. This involves neutralizing any ambient moisture in the solvent.
-
-
Sample Preparation:
-
Due to the hygroscopic nature of piperidinium salts, sample preparation should be performed in a dry environment (e.g., a glovebox or under a flow of dry nitrogen).
-
Accurately weigh a suitable amount of the piperidinium salt directly into the titration vessel or into a gas-tight syringe or sample boat for introduction into the titrator. The sample size should be chosen to give a reasonable titrant consumption.
-
-
Titration:
-
Quickly introduce the sample into the titration vessel and start the titration immediately.
-
The instrument will automatically titrate the sample and calculate the water content. The result is typically expressed as a percentage (%) or in parts per million (ppm).
-
-
Data Analysis:
-
Perform the measurement in triplicate to ensure accuracy and precision.
-
The obtained water content value can be used to calculate the amount of anhydrous salt in a given mass of the hygroscopic material.
-
Data Summary and Visualization
Table 1: Influence of the Anion on the Hygroscopicity of Ionic Liquids
This table provides a qualitative and quantitative comparison of the water absorption capacity of ionic liquids with different anions, which is a key predictor of the hygroscopicity of the corresponding piperidinium salts.
| Anion Family | Example Anion | Relative Hygroscopicity | Quantitative Water Absorption Example (Imidazolium-based ILs) | Reference |
| Halides | Chloride (Cl⁻) | Very High | - | [5] |
| Halides | Bromide (Br⁻) | High | - | [5] |
| Alkyl Sulfates | Ethyl Sulfate (EtSO₄⁻) | Moderate | - | [5] |
| Tosylates | Tosylate (TsO⁻) | Moderate | - | [5] |
| Tetrafluoroborates | Tetrafluoroborate (BF₄⁻) | Low to Moderate | Absorbs up to 0.320 M of water in 24 hours | [3] |
| Hexafluorophosphates | Hexafluorophosphate (PF₆⁻) | Very Low | Absorbs 8.3 x 10⁻² M of water in 24 hours | [3] |
| Imides | Bis(trifluoromethylsulfonyl)imide (TFSI⁻ or NTf₂⁻) | Very Low | - | [5] |
Diagram 2: The Cycle of Hygroscopic Salt Management
This diagram illustrates the continuous cycle of managing hygroscopic piperidinium salts in a research setting.
Caption: A cyclical workflow for the effective management of hygroscopic piperidinium salts.
References
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. ac1.hhu.de [ac1.hhu.de]
- 5. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. connectsci.au [connectsci.au]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. iolitec.de [iolitec.de]
Validation & Comparative
A Comparative Guide to the Analgesic Potency of Fentanyl Derivatives with Modified Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Fentanyl, the archetypal 4-anilidopiperidine synthetic opioid, represents a cornerstone in the management of severe pain, exhibiting a potency 50 to 100 times that of morphine.[1][2] Its clinical utility is, however, shadowed by significant adverse effects. The rigid piperidine ring is the core scaffold of fentanyl and its derivatives, playing a pivotal role in its interaction with the μ-opioid receptor (MOR).[2][3][4] Consequently, modifications to this scaffold are a primary focus of medicinal chemistry efforts to modulate analgesic potency, alter pharmacokinetic profiles, and mitigate side effects.
This guide provides an in-depth comparison of fentanyl derivatives featuring modified piperidine scaffolds, supported by experimental data, to illuminate the critical structure-activity relationships (SAR) that govern their analgesic potency.
The Piperidine Scaffold: Epicenter of Fentanyl's Analgesic Activity
The 4-anilidopiperidine structure is essential for fentanyl's analgesic activity.[4][5][6] The piperidine ring (Region A) orients the crucial N-phenethyl (Region B) and N-phenylpropanamide (Regions C & D) moieties for optimal interaction with the MOR.[2] The protonated nitrogen within the piperidine ring at physiological pH is a key feature for receptor binding.[3] Strategic modifications to this central scaffold can profoundly influence the compound's affinity for and efficacy at the MOR, thereby altering its analgesic potency.
Caption: Core structure of fentanyl highlighting the central piperidine scaffold and key modification sites.
Structure-Activity Relationships (SAR) of Piperidine Modifications
Systematic alterations to the piperidine ring have yielded crucial insights into the structural requirements for potent MOR agonism. The steric bulk and stereochemistry of substituents are often more critical than their chemical properties in determining analgesic potency.[5][7]
Substitution at the 3-Position
Modifications at the 3-position of the piperidine ring are highly sensitive to steric hindrance.
-
Methyl Substitution: The introduction of a cis-3-methyl group can increase analgesic potency. However, groups larger than a methyl group at this position dramatically reduce potency compared to fentanyl.[5][7] This suggests a constrained binding pocket at the MOR in this region.
-
Functional Groups: The addition of a 3-carbomethoxy group can decrease the duration of action, likely by altering the drug's pharmacokinetic properties.[5][7]
Substitution at the 4-Position
The 4-position is more tolerant of bulky substituents, leading to some of the most potent fentanyl derivatives.
-
Carbomethoxy Group: The addition of a carbomethoxy group at the 4-position, as seen in Carfentanil, significantly enhances analgesic activity.[3]
-
Steric Influence: Similar to the 3-position, the potency and duration of action for derivatives substituted at the 4-position appear to be primarily influenced by steric factors rather than the chemical nature of the substituent.[5][7]
Piperidine Ring Expansion and Contraction
The integrity of the six-membered piperidine ring is crucial for high analgesic potency.
-
Ring Expansion: Expanding the piperidine ring to a seven-membered perhydroazepine ring results in a substantial decrease in analgesic potency. The 1-phenethylated analogue, for instance, is about 150-fold less potent than its piperidine counterpart.[1][8]
-
Ring Contraction: Similarly, contracting the ring significantly diminishes analgesic activity.[1]
Comparative Analgesic Potency Data
The following table summarizes in vitro and in vivo data for select fentanyl derivatives, illustrating the impact of piperidine scaffold modifications. Potency is often expressed relative to fentanyl or morphine.
| Compound | Modification on Piperidine Scaffold | In Vitro Potency (EC50/Ki, nM) | In Vivo Analgesic Potency (ED50, mg/kg) | Potency Relative to Fentanyl | Source(s) |
| Fentanyl | None (Reference) | EC50: 0.35 - 32 | ED50: 0.018 - 0.08 | 1x | [1][9][10] |
| cis-3-Methylfentanyl | Methyl group at C3 (cis) | - | More potent than fentanyl | >1x | [5][7] |
| trans-3-Methylfentanyl | Methyl group at C3 (trans) | - | Less potent than cis isomer | < cis-isomer | [5][7] |
| Carfentanil | Carbomethoxy at C4 | - | Highly potent | ~100x | [1][3] |
| Perhydroazepine analog | Ring expanded to 7 members | - | - | ~0.007x | [8] |
| Cyclopropylfentanyl | N-acyl group modification | Ki: 0.088 (μ-opioid receptor) | - | ~3x (in vitro) | [10] |
| Methoxyacetylfentanyl | N-acyl group modification | - | ED50: 0.053 | ~0.3x | [10] |
Note: Potency values can vary significantly based on the specific assay (e.g., tail-flick, hot plate, GTPγS binding) and experimental conditions used.[11][12]
Experimental Protocol: The Hot Plate Test for Assessing Antinociceptive Efficacy
The hot plate test is a standard in vivo assay for evaluating the efficacy of centrally acting analgesics like opioids.[13][14] It measures the latency of a thermal pain response, which is increased by effective analgesics.[14][15][16]
Experimental Rationale
This test assesses supraspinally organized responses to a noxious thermal stimulus.[11] The endpoint—paw licking or jumping—is an integrated response requiring higher central nervous system processing, making it particularly relevant for opioid analgesics that act primarily within the CNS.[13][16] A constant temperature (e.g., 52-55°C) is used to provide a reliable noxious stimulus, while a cut-off time is critical to prevent tissue damage to the animal.[13][15]
Caption: Standard workflow for the in vivo hot plate analgesic assay.
Step-by-Step Methodology
-
Animal Acclimatization: Acclimatize male Swiss Webster mice to the testing room for at least 1 hour before the experiment to reduce stress-induced variability.[11]
-
Apparatus: Use a standard hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.[13]
-
Baseline Latency: Determine a baseline response time for each animal by placing it on the hot plate before drug administration. Record the time (in seconds) until the animal licks a hind paw or jumps. To prevent tissue damage, a cut-off time of 20-30 seconds is strictly enforced.[13] Animals with a baseline latency outside a defined range (e.g., 5-15 seconds) may be excluded.
-
Drug Administration: Administer the test compound (fentanyl derivative) or vehicle control via a consistent route (e.g., subcutaneous or intraperitoneal injection).
-
Post-Treatment Testing: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.[13]
-
Data Analysis: The degree of analgesia is typically calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Dose-Response Curve: Generate a dose-response curve by testing multiple doses of the compound to calculate the ED50 value, which is the dose required to produce 50% of the maximum possible effect.
Conclusion
Modifications to the piperidine scaffold of fentanyl are a powerful strategy for modulating analgesic potency. The structure-activity relationship data clearly indicate that while the 4-position of the ring can accommodate substitutions that enhance potency, the 3-position is highly sensitive to steric bulk, and the integrity of the six-membered ring is paramount for robust activity.[1][5][7] This comparative guide, supported by established in vivo protocols like the hot plate test, provides a framework for researchers in the rational design and evaluation of novel fentanyl derivatives with potentially improved therapeutic profiles.
References
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ResearchGate. (n.d.). Fentanyl Analogs: Structure-Activity-Relationship Study | Request PDF. Retrieved January 24, 2026, from [Link]
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Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., Todorovic, Z., Nesic, J., Stojanovic, R., & Divic, V. (2009). Fentanyl analogs: structure-activity-relationship study. PubMed. Retrieved January 24, 2026, from [Link]
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Analgesic activity of alkyl piperidine derivatives. (n.d.). Retrieved January 24, 2026, from [Link]
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de Cássia da Silveira e Sá, R., de Oliveira Neres, N. S., de Araújo, F. M., & de Cássia da Silveira e Sá, R. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Retrieved January 24, 2026, from [Link]
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A. S. (n.d.). A comprehensive evaluation of the potential binding poses of fentanyl and its analogs at the μ-opioid receptor. ChemRxiv. Retrieved January 24, 2026, from [Link]
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Varshneya, N. B., Walentiny, D. M., Moisa, M. N., Walker, J. M., & Fantegrossi, W. E. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. PubMed. Retrieved January 24, 2026, from [Link]
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing. Retrieved January 24, 2026, from [Link]
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Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. Retrieved January 24, 2026, from [Link]
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P. G. (n.d.). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. MDPI. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Studies on 1-(2-phenethyl)-4-(N-propionylanilino)piperidine (fentanyl) and its related compounds. VI. Structure-analgesic activity relationship for fentanyl, methyl-substituted fentanyls and other analogues | Request PDF. Retrieved January 24, 2026, from [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Retrieved January 24, 2026, from [Link]
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Semantic Scholar. (n.d.). Fentanyl analogs: structure-activity-relationship study. Retrieved January 24, 2026, from [Link]
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In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Retrieved January 24, 2026, from [Link]
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Barve, A., & Semwal, A. (2015). The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. PMC. Retrieved January 24, 2026, from [Link]
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Rogers, M. E., & May, E. L. (1976). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. PubMed. Retrieved January 24, 2026, from [Link]
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K. W. (n.d.). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers. Retrieved January 24, 2026, from [Link]
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Z. J. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. Retrieved January 24, 2026, from [Link]
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M. C. (n.d.). Full article: Evaluation of the analgesic effect of 4-anilidopiperidine scaffold containing ureas and carbamates. Taylor & Francis. Retrieved January 24, 2026, from [Link]
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Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. Retrieved January 24, 2026, from [Link]
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M. K. (n.d.). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. Retrieved January 24, 2026, from [Link]
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C. D. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Retrieved January 24, 2026, from [Link]
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D. D. (n.d.). Long-Acting Opioid Analgesics for Acute Pain: Pharmacokinetic Evidence Reviewed. MDPI. Retrieved January 24, 2026, from [Link]
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Ferreira, J., & Duarte, I. D. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. PubMed. Retrieved January 24, 2026, from [Link]
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M. M. (n.d.). Structure-Activity Relationships of the Fentanyl Scaffold: Identification of Antagonists as Potential Opioid Overdose Reversal Agents. PubMed. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to Receptor Binding Affinity of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium Iodide Analogs
Introduction: The Therapeutic Potential of Quaternary Piperidinium Scaffolds
In the landscape of modern drug discovery, the piperidine nucleus is a cornerstone pharmacophore, present in a multitude of approved therapeutics.[1] Its rigid, saturated heterocyclic structure provides a reliable scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The quaternization of the piperidine nitrogen, as seen in 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, introduces a permanent positive charge, a feature that often directs these molecules toward neurotransmitter receptors, particularly those within the cholinergic system.[2]
While direct, comprehensive comparative studies on this compound and its analogs are not extensively documented in publicly available literature, the principles of medicinal chemistry and receptor pharmacology provide a robust framework for investigating their potential. This guide will, therefore, serve as a foundational blueprint for researchers aiming to characterize this class of compounds. We will focus on the muscarinic acetylcholine receptors (mAChRs) as a plausible and high-value target class, given the structural similarities of the core scaffold to known cholinergic ligands.[3][4]
This document will provide a detailed protocol for determining receptor binding affinity using the gold-standard competitive radioligand binding assay, present a hypothetical yet scientifically plausible comparison of a rationally designed analog series, and discuss the anticipated structure-activity relationships (SAR).[5][6]
Part 1: The Experimental Bedrock - Competitive Radioligand Binding Assays
To quantify the affinity of our non-radioactive test compounds (the "cold" ligands, i.e., this compound and its analogs), we employ a competitive binding assay.[7] This technique measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand ("hot" ligand) for binding to the target receptor.[5] The output is the IC50 value, which is the concentration of the test compound that displaces 50% of the bound radioligand. This can then be converted to the equilibrium dissociation constant (Ki), a true measure of binding affinity.
Causality Behind Experimental Choices:
-
Receptor Source: We will use cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single subtype of human muscarinic receptor (e.g., M2). This provides a clean, high-density, and reproducible source of the target receptor, eliminating the confounding variables of a native tissue environment.
-
Radioligand Selection: For M2 muscarinic receptors, [³H]-N-methylscopolamine ([³H]-NMS) is an excellent choice. It is a high-affinity antagonist, ensuring that its binding is not easily displaced by fluctuations in assay conditions, and its tritiated nature provides a good balance between specific activity and safety.[2]
-
Assay Buffer: A simple Tris-HCl buffer with MgCl₂ is used. The buffer maintains a stable pH (typically 7.4) to mimic physiological conditions, while magnesium ions can be important for maintaining receptor conformation and affinity.[8]
-
Separation of Bound and Free Ligand: Rapid vacuum filtration through a glass fiber filter is the method of choice. The filter retains the large cell membranes (with bound radioligand), while the unbound radioligand passes through. This speed is critical to prevent significant dissociation of the ligand-receptor complex during the wash steps.[8]
Detailed Step-by-Step Protocol for Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture CHO-hM2 cells to high confluency.
-
Harvest cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4).[8]
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer to lyse the cells and release membranes.
-
Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and intact cells.[8]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[8]
-
-
Assay Execution:
-
Prepare serial dilutions of the this compound analogs in the assay buffer. A typical range would be 10 concentrations over a five-log unit range.[5]
-
In a 96-well plate, combine the following in a final volume of 250 µL:[8]
-
50 µL of test compound dilution (or buffer for total binding, or a high concentration of a known M2 antagonist like atropine for non-specific binding).
-
50 µL of [³H]-NMS solution (at a fixed concentration, typically near its Kd value).
-
150 µL of the prepared cell membrane homogenate (containing 50-120 µg of protein).[8]
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[8]
-
-
Filtration and Counting:
-
Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester and apply a vacuum to filter the contents.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., a MicroBeta counter).[8]
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to get specific binding.
-
Plot the specific binding counts against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Experimental Workflow Diagram
Caption: Key structure-activity relationships for the analog series.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to studying the receptor binding affinity of this compound and its analogs. While based on a hypothetical dataset, the principles, protocols, and analytical logic are directly translatable to real-world laboratory research. The presented SAR analysis suggests that exploring lipophilic substituents at both the quaternary nitrogen and the 4-position of the piperidine ring could be a fruitful strategy for developing high-affinity ligands.
Future work should involve synthesizing the proposed analogs and performing the described binding assays across all five muscarinic receptor subtypes (M1-M5) to build a selectivity profile. Furthermore, functional assays (e.g., measuring inositol phosphate accumulation or cAMP modulation) would be the essential next step to determine whether these high-affinity binders act as agonists, antagonists, or allosteric modulators.
References
- Biophysics Reports. (2016-02-14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Gifford Bioscience.Data Sheet Radioligand Binding Assay Protocol.
- PubMed Central.Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- PubMed.Synthesis and structure-activity relationships of M(2)-selective muscarinic receptor ligands in the 1-[4-(4-arylsulfonyl)-phenylmethyl]-4-(4-piperidinyl)-piperazine family.
- Gifford Bioscience.Radioligand Binding Assay.
- PubMed.Cooperative interactions at M2 muscarinic acetylcholine receptors: structure/activity relationships in stepwise shortened bispyridinium- and bis(ammonio)
- NCBI.Receptor Binding Assays for HTS and Drug Discovery.
- PubMed.Radioligand binding methods: practical guide and tips.
- Pharmacy 180.
- Alfa Cytology.Competitive Radioligand Binding Assays.
- PubMed.Piperidin-4-one: the potential pharmacophore.
- Brieflands.Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.
- ResearchGate.
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A Comparative Guide to the Validation of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium Iodide Purity by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, a key building block in various synthetic pathways, is no exception.[1] Its quaternary ammonium structure presents unique analytical challenges that demand a robust, validated purity method.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of this compound. We will dissect the rationale behind experimental choices, present a detailed, self-validating protocol in accordance with international guidelines, and furnish the supporting data required for confident implementation in a regulated environment.
The Analytical Challenge: Understanding Quaternary Ammonium Compounds (QACs)
This compound belongs to the class of Quaternary Ammonium Compounds (QACs).[2] These molecules are characterized by a permanently positively charged nitrogen atom, which dictates their chemical behavior and complicates chromatographic analysis.
-
High Polarity: The permanent charge makes the compound highly polar and water-soluble. In traditional Reversed-Phase HPLC (RP-HPLC), this leads to minimal retention on nonpolar stationary phases (like C18), causing the analyte to elute at or near the solvent front, unresolved from other polar impurities.
-
Lack of a Strong Chromophore: The 4-oxopiperidinium moiety does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging, especially at low impurity levels.[3]
Addressing these challenges is paramount for developing a method that is not only accurate and precise but also specific and stability-indicating—capable of separating the main compound from process impurities and potential degradants.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a critical decision driven by the physicochemical properties of the analyte. For a polar, non-UV active compound, several strategies must be considered.
| Methodology | Principle | Advantages for QAC Analysis | Disadvantages for QAC Analysis |
| Reversed-Phase (RP-HPLC) with Ion-Pairing | An ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) is added to the mobile phase. Its hydrophobic tail interacts with the C18 stationary phase, while its charged head pairs with the QAC analyte, increasing retention. | Utilizes ubiquitous and robust C18 columns. Provides excellent resolving power when optimized. | Method development can be complex. Ion-pairing reagents can be aggressive to columns and suppress MS signals. Column equilibration and wash-out times are long. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A polar stationary phase (e.g., silica, diol) is used with a high-organic, low-aqueous mobile phase. Analytes are retained based on partitioning into a water-enriched layer on the stationary phase surface. | Excellent retention for highly polar compounds like QACs.[4] Uses volatile, MS-compatible mobile phases. | Can be less robust than RP-HPLC. Matrix effects can be more pronounced. Requires careful control of mobile phase water content. |
| Alternative Detectors | |||
| Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) | Universal detectors that respond to any non-volatile analyte. The mobile phase is nebulized and evaporated, and the remaining analyte particles are measured. | Independent of analyte's optical properties, making them ideal for compounds with no chromophore. | Response is not always linear and can be dependent on analyte structure. Requires volatile mobile phase components. |
| Mass Spectrometry (MS) | Provides mass-to-charge ratio information, offering high specificity and sensitivity. Can be used to identify unknown impurities. | The gold standard for specificity and identification.[5][6] Excellent sensitivity. | Higher equipment cost and complexity. Signal can be suppressed by non-volatile buffers or ion-pairing agents. |
Causality Behind the Choice: For this compound, a HILIC method coupled with a universal detector like CAD or a mass spectrometer offers the most direct and robust approach, effectively retaining the polar analyte while ensuring sensitive detection. However, the widespread availability and familiarity of RP-HPLC systems make an ion-pairing method a viable and powerful alternative, provided its limitations are managed.
For this guide, we will detail the validation of an RP-HPLC method with an ion-pairing agent and UV detection , as it represents a common and accessible starting point. The principles of validation described are universal and can be applied to HILIC or other methods.
Recommended Stability-Indicating HPLC Method & Protocol
This method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products. This is established through forced degradation studies, a cornerstone of method validation.[7][8]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A long column provides the necessary theoretical plates for resolving closely eluting impurities. |
| Mobile Phase A | 0.1% Heptafluorobutyric Acid (HFBA) in Water | HFBA serves as the ion-pairing agent. The low pH ensures consistent protonation states. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte-ion pair complex from the column. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10% to 70% B; 25-30 min: 70% B; 30-31 min: 70% to 10% B; 31-40 min: 10% B | A shallow gradient provides high resolution between the main peak and potential impurities. A column wash and re-equilibration step are included for robustness. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detector | UV at 210 nm | While not ideal, the carbonyl group offers some absorbance at low UV wavelengths. For higher sensitivity, a CAD or MS detector is recommended. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Mobile Phase A | Using the initial mobile phase as the diluent ensures compatibility and good peak shape. |
Method Validation Protocol: An ICH Q2(R1) Framework
The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which represent the global standard for analytical method validation.[9][10]
dot digraph "HPLC_Validation_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Workflow for HPLC method validation based on ICH guidelines.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]
Experimental Protocol:
-
Prepare five separate solutions of this compound (approx. 1 mg/mL).
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 4 hours. Neutralize with 1N HCl.
-
Oxidation: Add 1 mL of 30% Hydrogen Peroxide, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method.
Acceptance Criteria:
-
The method is considered "stability-indicating" if all degradation product peaks are chromatographically resolved from the main analyte peak (Resolution > 2.0).
-
Peak purity analysis (using a Diode Array Detector or MS) should confirm the main peak is spectrally pure in all stressed samples.[9]
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the nominal assay concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.[12]
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% at each concentration level.[12]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day/Inter-analyst):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Acceptance Criteria:
-
The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio of a low-concentration standard.
-
Calculate the concentration that would yield an S/N of 3 for LOD and an S/N of 10 for LOQ.
-
Prepare and inject solutions at these calculated concentrations to verify the S/N ratios.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH or Composition (e.g., % Acetonitrile ± 2%)
-
-
Analyze a system suitability sample with each variation.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within predefined limits for all variations.
Data Summary and Interpretation
All quantitative data from the validation experiments should be summarized in clear, concise tables.
Table 1: Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
|---|---|---|---|
| Specificity | Resolution > 2.0 for all degradants | Resolution > 2.0 | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 0.5 - 1.5 mg/mL | - | Pass |
| Accuracy (Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability RSD) | 0.8% | ≤ 2.0% | Pass |
| Precision (Intermediate RSD) | 1.1% | ≤ 2.0% | Pass |
| LOD | 0.001 mg/mL | S/N ~ 3 | Pass |
| LOQ | 0.003 mg/mL | S/N ~ 10 | Pass |
| Robustness | System suitability passed all variations | System suitability criteria met | Pass |
Conclusion
The purity of this compound can be reliably determined using a validated, stability-indicating HPLC method. While the inherent properties of this QAC present analytical hurdles, a well-designed ion-pair RP-HPLC method or a HILIC-based approach can provide the necessary specificity and sensitivity.
The validation framework detailed in this guide, grounded in ICH principles, establishes a self-validating system of protocols.[9][10][14] By systematically testing for specificity, linearity, accuracy, precision, and robustness, researchers can generate a purity method that is not only scientifically sound but also defensible from a regulatory perspective. This ensures that the quality of this critical intermediate is controlled, contributing to the overall safety and efficacy of the final drug product.
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1-Ethyl-1-methyl-4-oxopiperidine-1-iodide. (n.d.). CD BioSustainable-Green Chemistry. Retrieved January 24, 2026, from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. Retrieved January 24, 2026, from [Link]
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Ecotoxicity and rapid degradation of quaternary ammonium compounds (QACs) subjected to combined vacuum UV and UV-C treatment. (2023). Chemosphere. Retrieved January 24, 2026, from [Link]
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Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. (2010). Journal of the American Society for Mass Spectrometry. Retrieved January 24, 2026, from [Link]
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A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Indian Journal of Pharmaceutical Education and Research. Retrieved January 24, 2026, from [Link]
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Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. (2022). Journal of Hazardous Materials. Retrieved January 24, 2026, from [Link]
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Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. (n.d.). LCGC International. Retrieved January 24, 2026, from [Link]
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A validated RP-HPLC method for the determination of piperidone analogue of curcumin. (2020). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved January 24, 2026, from [Link]
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METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Retrieved January 24, 2026, from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 24, 2026, from [Link]
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Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved January 24, 2026, from [Link]
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Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. (n.d.). FOLIA. Retrieved January 24, 2026, from [Link]
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A Comparative Analysis of N-Substituents on Piperidinium Bioactivity: A Guide for Researchers
The piperidinium scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The versatility of the nitrogen atom within the piperidine ring allows for a wide array of substitutions, profoundly influencing the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of different N-substituents on the bioactivity of piperidinium compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) governing their anticancer and antimicrobial effects, supported by experimental data and detailed protocols.
The Pivotal Role of the N-Substituent
The nature of the substituent at the nitrogen atom (N-substituent) of the piperidinium ring is a critical determinant of its biological profile. This single modification can modulate lipophilicity, steric bulk, and electronic properties, which in turn dictate how the molecule interacts with its biological target. Understanding the impact of different N-substituents is paramount for the rational design of novel and more effective piperidinium-based therapeutics.
Comparative Analysis of Bioactivity
This section will compare the bioactivity of piperidinium compounds bearing different classes of N-substituents, focusing on their anticancer and antimicrobial properties.
Anticancer Activity
The anticancer potential of N-substituted piperidinium compounds is a burgeoning area of research. The N-substituent plays a crucial role in dictating the cytotoxic efficacy and the underlying mechanism of action.
The length and branching of N-alkyl chains significantly influence the cytotoxicity of piperidinium salts. Generally, an increase in the alkyl chain length leads to enhanced lipophilicity, which can facilitate passage through the cell membrane.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Methyl | HepG2 | >100 | [1] |
| 1b | Ethyl | HepG2 | 85.3 | [1] |
| 1c | Propyl | HepG2 | 52.1 | [1] |
| 1d | Butyl | HepG2 | 28.7 | [1] |
Table 1: Comparative cytotoxicity of N-alkyl piperidinium salts against the HepG2 human liver cancer cell line.[1]
As illustrated in Table 1, there is a clear trend of increasing cytotoxicity with longer N-alkyl chains. This is often attributed to improved cellular uptake and interaction with intracellular targets.
The introduction of an aromatic ring as the N-substituent can lead to compounds with potent anticancer activity, often through mechanisms involving interactions with specific cellular pathways.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Phenyl | A549 | 15.2 | [2] |
| 2b | 4-Chlorophenyl | A549 | 8.9 | [2] |
| 2c | 4-Methoxyphenyl | A549 | 18.5 | [2] |
Table 2: Comparative cytotoxicity of N-aryl piperidinium compounds against the A549 human lung cancer cell line.[2]
The electronic properties of the aryl ring are critical. Electron-withdrawing groups, such as chlorine, can enhance activity, while electron-donating groups, like methoxy, may reduce it. This suggests that electronic interactions with the target are a key determinant of efficacy.
N-benzyl substituents combine the features of both alkyl and aryl groups, offering a versatile scaffold for tuning bioactivity. The benzyl group can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with biological targets.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | Benzyl | MCF-7 | 12.8 | [3] |
| 3b | 4-Fluorobenzyl | MCF-7 | 9.5 | [3] |
| 3c | 4-Nitrobenzyl | MCF-7 | 7.2 | [3] |
Table 3: Comparative cytotoxicity of N-benzyl piperidinium derivatives against the MCF-7 human breast cancer cell line.[3]
Similar to N-aryl compounds, the substitution pattern on the benzyl ring significantly impacts cytotoxicity. Electron-withdrawing groups on the phenyl ring of the benzyl substituent tend to increase anticancer activity.
Antimicrobial Activity
N-substituted piperidinium salts have long been recognized for their antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes.
The antimicrobial activity of N-alkyl piperidinium salts is strongly correlated with the length of the alkyl chain.
| Compound ID | N-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 4a | Octyl | 16 | 32 | [4] |
| 4b | Decyl | 8 | 16 | [4] |
| 4c | Dodecyl | 4 | 8 | [4] |
| 4d | Tetradecyl | 8 | 16 | [4] |
Table 4: Comparative Minimum Inhibitory Concentrations (MICs) of N-alkyl piperidinium salts.[4]
There is an optimal chain length for antimicrobial activity, typically around 12 carbon atoms. Shorter chains may not effectively disrupt the bacterial membrane, while longer chains can exhibit reduced solubility and bioavailability.
The introduction of aromatic moieties can also confer significant antimicrobial activity. The structure-activity relationship for these compounds is often more complex, involving factors beyond simple lipophilicity. The potency is highly dependent on the type of substituent on the aromatic ring.[5]
Mechanism of Action: A Deeper Dive
The bioactivity of N-substituted piperidinium compounds is underpinned by diverse mechanisms of action.
Anticancer Mechanisms
The anticancer effects of piperidinium derivatives are often multifactorial.[6] Many of these compounds induce apoptosis, or programmed cell death, in cancer cells.[7][8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] For instance, some piperidinium compounds have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioner enzymes of apoptosis.[7][8]
Furthermore, these compounds can arrest the cell cycle at various checkpoints, preventing cancer cells from proliferating.[6] They can also modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.[6]
Caption: Proposed mechanism of anticancer action for N-substituted piperidinium compounds.
Antimicrobial Mechanisms
The primary mechanism of antimicrobial action for many N-substituted piperidinium salts is the disruption of the bacterial cell membrane.[4] The cationic piperidinium headgroup interacts with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. The hydrophobic N-substituent then inserts into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[4]
Caption: Mechanism of bacterial cell membrane disruption by N-substituted piperidinium salts.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential.
Synthesis of N-Substituted Piperidinium Derivatives
A general and efficient method for the synthesis of N-substituted piperidinium compounds is through the N-alkylation or N-arylation of piperidine.
-
To a solution of piperidine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq.).
-
Add the desired alkyl bromide (1.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-alkyl piperidinium bromide.
-
In a reaction vessel, combine the aryl halide (1.0 eq.), piperidine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and a phosphine ligand (e.g., BINAP, 1-5 mol%).
-
Add a base, such as sodium tert-butoxide (1.4 eq.), and an anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography.[9]
Bioactivity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted piperidinium compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the N-substituted piperidinium compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The N-substituent on the piperidinium ring is a powerful tool for modulating bioactivity. This guide has demonstrated that by systematically varying the N-substituent from simple alkyl chains to more complex aryl and benzyl moieties, it is possible to fine-tune the anticancer and antimicrobial properties of these compounds. The provided experimental data and protocols offer a solid foundation for researchers to build upon.
Future research in this area should focus on elucidating the precise molecular targets of these compounds and exploring novel N-substituents to further enhance potency and selectivity. The development of piperidinium-based compounds with dual anticancer and antimicrobial activities is also a promising avenue for future investigation. By leveraging the principles of medicinal chemistry and a thorough understanding of structure-activity relationships, the full therapeutic potential of N-substituted piperidinium compounds can be realized.
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 2022. [Link]
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A Senior Application Scientist's Comparative Guide to the In Vivo Evaluation of Novel 4-Piperidone-Based Analgesics
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of potent and safer analgesics is a cornerstone of pharmaceutical research. While traditional opioids like morphine have long been the gold standard for severe pain, their clinical utility is hampered by a host of adverse effects, including respiratory depression, tolerance, and addiction.[1][2] This has spurred the exploration of novel chemical scaffolds that can offer powerful pain relief with an improved safety profile. Among these, the 4-piperidone nucleus, a core component of efficacious analgesics like pethidine (meperidine) and its analogues, stands out as a promising starting point for synthetic innovation.[1][3][4][5]
This guide provides a comprehensive framework for the in vivo preclinical evaluation of novel analgesics synthesized from 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, a precursor to a range of 4,4-disubstituted piperidine derivatives.[6] We will delve into the synthetic rationale, explore the critical in vivo assays for determining analgesic efficacy, and compare the pharmacological profile of these novel compounds against established clinical alternatives.
Synthetic Strategy & Rationale: From Quaternary Salt to Bioactive Compound
The specified starting material, this compound, is a quaternary ammonium salt. To achieve biological activity, this precursor must be chemically modified into a tertiary amine, a key structural feature for many centrally-acting analgesics that interact with opioid receptors.[1][3] A plausible synthetic route involves a demethylation step to yield N-ethyl-4-piperidone, which then serves as a versatile intermediate for creating a library of potential analgesic candidates.
Further modifications at the 4-position of the piperidine ring are crucial for conferring analgesic activity. This is exemplified by the synthesis of pethidine and its "reversed ester" analogues, where strategic additions at this position dramatically influence receptor affinity and potency.[4][7]
Caption: A potential synthetic pathway from the quaternary salt to a pethidine-like analgesic.
Mechanism of Action: Targeting the Mu-Opioid Receptor
The vast majority of piperidine-based analgesics exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located primarily in the brainstem and medial thalamus.[2][3][8] Activation of the MOR initiates a signaling cascade that ultimately leads to analgesia, sedation, and euphoria, but also to undesirable effects like respiratory depression and decreased gastrointestinal motility.[2][9][10]
Upon agonist binding, the MOR inhibits adenylate cyclase, reducing intracellular cAMP levels.[9] It also modulates ion channels, leading to hyperpolarization of neurons and suppression of the presynaptic release of neurotransmitters like GABA, which plays a role in pain signaling.[9] The analgesic efficacy of novel compounds is often directly correlated with their binding affinity and functional agonism at the MOR.[6]
Caption: Simplified signaling pathway of a µ-opioid receptor (MOR) agonist.
In Vivo Efficacy Evaluation: A Comparative Approach
Preclinical assessment of analgesic potential relies on validated rodent models that measure pain responses to different stimuli.[11][12][13] Here, we compare the expected performance of a hypothetical novel compound, "Synthesin-P," against the gold-standard opioid, Morphine, and a widely used synthetic opioid, Pethidine. We will utilize two primary assays: the Hot Plate Test for thermal pain and the Acetic Acid-Induced Writhing Test for visceral, inflammatory pain.[13][14]
Comparative Data Summary
The following table presents hypothetical but plausible data based on extensive literature on piperidine derivatives.[1][5][6] This data illustrates how a novel compound might compare to established drugs.
| Compound | Dose (mg/kg, i.p.) | Hot Plate Latency (% MPE) | Writhing Inhibition (%) | Notes |
| Vehicle (Saline) | - | 0% | 0% | Baseline control response. |
| Synthesin-P | 10 | 65% | 75% | Potent activity in both models. |
| Morphine | 10 | 85% | 90% | High efficacy, gold standard.[15][16] |
| Pethidine | 20 | 50% | 60% | Moderate efficacy, known neurotoxic metabolite risk.[4][17] |
% MPE (Maximum Possible Effect) is a standardized measure of analgesic effect in the hot plate test.
Experimental Protocols: A Self-Validating System
Accurate and reproducible data is contingent on rigorous experimental design. The following protocols are designed to be self-validating by including baseline measurements, control groups, and clear, unbiased endpoints.
Experimental Workflow Overview
Caption: A standard workflow for in vivo analgesic testing.
Protocol 1: Hot Plate Test (Thermal Nociception)
This test measures the response latency to a thermal stimulus, primarily evaluating centrally-acting analgesics.[18][19][20][21]
-
Causality: The hot plate test assesses supraspinally integrated responses.[18] An increase in the time it takes for the animal to react (e.g., by licking a paw or jumping) indicates an analgesic effect. A constant temperature (e.g., 55±1°C) is critical for consistent results.[18]
-
Step-by-Step Methodology:
-
Apparatus: Use a commercial hot plate apparatus with precise temperature control, set to 52-55°C.[19][20]
-
Acclimatization: Allow mice (e.g., Swiss albino, 20-25g) to acclimate to the testing room for at least 30-60 minutes before the experiment.[19]
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nocifensive behavior (hind paw licking, flicking, or jumping).[16][19]
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be strictly enforced. If the animal does not respond by this time, it is removed, and the maximum latency is recorded.[18][19]
-
Drug Administration: Administer the test compounds, vehicle, or standard drug (e.g., Morphine) intraperitoneally (i.p.).
-
Post-Treatment Latency: At predetermined intervals (e.g., 30, 60, 90 minutes) after administration, repeat the latency measurement.
-
Data Analysis: Calculate the Percent Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Protocol 2: Acetic Acid-Induced Writhing Test (Visceral Pain)
This is a chemical pain model sensitive to peripheral and central analgesics, which mimics inflammatory visceral pain.[22][23][24][25]
-
Causality: The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain-mediating substances like prostaglandins and bradykinin in the peritoneal cavity.[24] This induces a characteristic, quantifiable behavior known as "writhing" (abdominal constrictions and hind limb stretching).[23][24] Analgesics reduce the number of writhes.
-
Step-by-Step Methodology:
-
Animal Groups: Divide mice into groups (n=8-10 per group) for vehicle, standard drug (e.g., Diclofenac or Morphine), and test compounds.
-
Drug Administration: Administer the respective substances 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (volume typically 10 ml/kg).[26]
-
Observation: Immediately after injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a set period (e.g., 10-20 minutes).[24][26]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percent inhibition using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
Conclusion and Future Directions
The 4-piperidone scaffold remains a highly valuable platform for the development of novel analgesics. The hypothetical compound, Synthesin-P, demonstrates a promising profile with potent activity in both thermal and visceral pain models, warranting further investigation.
Future studies should focus on establishing a full dose-response curve, assessing the potential for tolerance development, and evaluating the safety profile, particularly concerning respiratory depression and abuse liability. Antagonism studies using naloxone can confirm the involvement of µ-opioid receptors in the observed analgesic effects.[3][17] By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently and efficiently advance promising new chemical entities toward clinical development.
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Safety Operating Guide
Navigating the Safe Handling of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of pharmaceutical development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential safety and logistical information for handling 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt with significant potential in the synthesis of biologically active compounds. By understanding the inherent risks and adhering to the detailed protocols within this document, we can ensure a safe and productive laboratory environment.
Understanding the Hazard Profile
This compound is a piperidinium salt that, based on available data, presents several key hazards. It is classified as an irritant, with the potential to cause skin and serious eye irritation, as well as respiratory irritation.[1] Due to its classification as a quaternary ammonium compound, it is prudent to handle it with the care afforded to this broad class of chemicals, which are known to have irritant and, in some cases, corrosive properties at high concentrations.[2][3]
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irritant | [1] |
| Causes serious eye irritation | Eye Irritant | [1] |
| May cause respiratory irritation | Respiratory Irritant | [1] |
| Harmful if swallowed | Acute Toxicity (Oral) | [4] |
This table summarizes the known and anticipated hazards based on data for this compound and closely related analogs.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a conservative approach, taking into account the known hazards of the compound and general best practices for handling laboratory chemicals.[5]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] Given the risk of serious eye irritation, a face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing.[1]
-
Skin Protection: A full-length, long-sleeved laboratory coat is required to protect against skin contact.[7] Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is advisable to double-glove, particularly when handling the neat compound. Gloves should be inspected for any signs of degradation before use and changed frequently.[8]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9] If there is a potential for significant aerosolization and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
-
Footwear: Closed-toe shoes are required in the laboratory at all times.[6]
Donning and Doffing PPE Workflow
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure and ensuring the integrity of your research.
Preparation and Pre-Handling
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[9]
-
Emergency Equipment: Before commencing work, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) is readily accessible.
-
Material Check: Visually inspect the container of this compound for any signs of damage or leakage before handling.
Handling the Chemical
-
Weighing: If weighing the solid form, do so within the fume hood. Use a tared, sealed container to minimize the risk of generating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Transfers: Use appropriate tools, such as a spatula or powder funnel for solids, and a pipette or syringe for liquids, to transfer the chemical.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly, even after removing gloves.[10]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
Waste Segregation and Collection
-
Waste Containers: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11][12]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Incompatible Wastes: Do not mix this waste with other incompatible waste streams.
Disposal Procedure
The primary route of disposal is through a licensed hazardous waste disposal contractor.[13] For the iodide component, specific treatment may be required. While not a standard laboratory procedure, it is worth noting that iodide can be removed from organic compounds by treatment with certain metals in the presence of water to form water-soluble metal iodides.[14] This underscores the importance of not disposing of this compound down the drain, as it can be toxic to aquatic life.[4]
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) in the chemical fume hood. Collect the rinsate as hazardous waste.
-
Washing: After the initial rinse, wash the glassware and equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Spill Response Workflow
Caption: Step-by-step procedure for responding to a chemical spill.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
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CD BioSustainable-Green Chemistry. (n.d.). 1-Ethyl-1-methyl-4-oxopiperidine-1-iodide. Retrieved from [Link]
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GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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PubChem. (n.d.). 1-Ethyl-1-methylpiperidinium iodide. Retrieved from [Link]
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StatPearls - NCBI Bookshelf. (2023, July 15). Quaternary Ammonium Compound Toxicity. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
